Landiolol, (2R,4R)-
Description
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Properties
CAS No. |
144256-25-7 |
|---|---|
Molecular Formula |
C25H39N3O8 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate |
InChI |
InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m1/s1 |
InChI Key |
WMDSZGFJQKSLLH-IRLDBZIGSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C |
Origin of Product |
United States |
Foundational & Exploratory
(2R,4R)-Landiolol & The Active (S,S)-Eutomer: Molecular Mechanism of Action
This guide provides an in-depth technical analysis of the molecular mechanism of action for Landiolol, with a specific focus on its stereochemistry.
Editorial Note on Stereochemistry:
Landiolol is a chiral molecule with two stereocenters. The clinically active pharmaceutical ingredient (API) is the (S,S)-isomer (specifically: [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate).[1]
The (2R,4R)-isomer referenced in the topic is the enantiomer (distomer) , often analyzed as a chiral impurity. This guide will explicate the mechanism of the active (S,S) form while contrasting it with the (2R,4R) isomer to demonstrate the critical role of stereoselectivity in
Executive Summary
Landiolol is an ultra-short-acting, highly selective
Unlike standard
Molecular Identity & Stereochemical Control
The pharmacological potency of Landiolol is governed by its absolute configuration at two chiral centers: the
The Eutomer vs. The Distomer
-
Active Drug (Eutomer): (S,S)-Landiolol . The (S)-configuration at the
-hydroxyl group is essential for hydrogen bonding with Asn329 and Asp121 (transmembrane helix residues) within the -adrenergic receptor pocket. -
Target of Inquiry (Distomer): (2R,4R)-Landiolol . This isomer is the mirror image. Due to the "three-point attachment" theory of receptor binding, the (R)-hydroxyl group faces away from the critical aspartate residue, resulting in a binding affinity approximately 50–100 fold lower than the (S,S)-isomer. In pharmaceutical development, the (2R,4R) form is tracked as a chiral impurity (Limit: <0.5%) to ensure consistent potency.
| Feature | (S,S)-Landiolol (Active) | (2R,4R)-Landiolol (Impurity/Distomer) |
| Configuration | ||
| High (~60 nM) | Low (>1000 nM) | |
| Role | Primary Pharmacophore | Chiral Impurity |
| Interaction | H-bond donor to Asp121 | Steric clash / Loss of H-bond |
Core Mechanism of Action[2]
GPCR Antagonism (Signal Transduction Blockade)
Landiolol acts as an inverse agonist/neutral antagonist at the
The Signaling Cascade Blockade:
-
Resting State: Landiolol binds to the
-receptor.[][3][4][5] -
Inhibition: It prevents the conformational change required to activate the Gs
-subunit . -
Effector Downregulation: Adenylyl cyclase (AC) activity remains basal; cAMP production is suppressed.
-
Kinase Inactivation: Protein Kinase A (PKA) remains inactive.
-
Physiological Output:
-
L-Type
Channels: Decreased phosphorylation Reduced influx Reduced contractility (Negative Inotropy). -
Phospholamban: Decreased phosphorylation
Reduced uptake into SR Slowed relaxation. -
Pacemaker Current (
): Reduced cAMP binding to HCN channels Slower depolarization Reduced Heart Rate (Negative Chronotropy).
-
Selectivity Profile
Landiolol exhibits a
-
Mechanism of Selectivity: The morpholine-carbonyl-amino tail of Landiolol interacts with specific non-conserved residues in the extracellular loop of the
receptor, which differ from those in the receptor (predominant in bronchial smooth muscle). This minimizes respiratory side effects (bronchoconstriction).
Visualization: Signaling Pathway
Figure 1: Signal transduction blockade by Landiolol at the
Metabolic Mechanism: "Soft Drug" Design
Landiolol's clinical utility is defined by its pharmacokinetics, engineered via retrometabolic design . The molecule contains a specific ester moiety that serves as a "metabolic handle."
Hydrolysis Pathway
Unlike Propranolol (hepatic CYP450 metabolism), Landiolol is hydrolyzed by esterases ubiquitous in plasma and liver.
-
Enzymes: Pseudocholinesterase (BChE) (Plasma) and Carboxylesterase (CES) (Liver).
-
Reaction: Hydrolysis of the ester bond cleaves the molecule into two inactive fragments:
-
Metabolite M1: A carboxylic acid derivative (inactive).
-
Ketol/Alcohol: Further degraded to glycerol and acetone.
-
-
Kinetics: This reaction is rapid (
min) and independent of renal or hepatic organ function, making it safe for patients with organ failure.
Visualization: Metabolic Hydrolysis
Figure 2: Soft drug metabolic pathway mediated by Pseudocholinesterase.
Experimental Protocols for Validation
To validate the mechanism and stereoselectivity described above, the following self-validating protocols are standard in drug development.
Protocol A: -Receptor Binding Affinity Assay
Objective: Determine the
-
System: CHO cells stably expressing human
-adrenergic receptors. -
Membrane Preparation: Homogenize cells in ice-cold Tris-HCl (pH 7.4), centrifuge at 40,000 x g. Resuspend pellet.
-
Radioligand:
-Iodocyanopindolol (ICYP), a high-affinity -antagonist ( pM). -
Competition:
-
Incubate membranes (
protein) with ICYP ( pM) and varying concentrations ( to M) of (S,S)-Landiolol or (2R,4R)-Landiolol. -
Non-specific binding control: Include
Propranolol.
-
-
Incubation: 90 minutes at
(equilibrium). -
Separation: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity (cpm) via gamma counter. Plot % bound vs. log[Drug]. Calculate
and derive using the Cheng-Prusoff equation: Expected Result: (S,S)-Landiolol nM; (2R,4R)-Landiolol nM.
Protocol B: Enzymatic Hydrolysis Kinetics
Objective: Verify "soft drug" status and BChE dependence.
-
Enzyme Source: Purified human Butyrylcholinesterase (BChE) or pooled human plasma.
-
Substrate: Landiolol (
).[6] -
Reaction Buffer: 50 mM Phosphate buffer, pH 7.4,
. -
Initiation: Add enzyme to substrate solution.
-
Sampling: Aliquot
at minutes. -
Quenching: Immediately add
ice-cold Acetonitrile (precipitates protein, stops reaction). -
Quantification: HPLC-UV or LC-MS/MS.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Detection: Monitor disappearance of Landiolol peak and appearance of M1 metabolite.
-
-
Calculation: Fit concentration-time data to First-Order kinetics:
. Calculate .
References
-
Murakami, M., et al. (2022). Pharmacological profile of the ultra-short-acting beta-blocker landiolol.[7][3][4][5][8] [Journal of Pharmacological Sciences].
-
Tsuchiya, H., & Mizogami, M. (2013). Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes. Frontiers in Pharmacology. Available at: [Link]
-
Nasrollahi-Shirazi, S., et al. (2016). Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Iguchi, S., et al. (1992).[4] Development of a highly cardioselective ultra short-acting beta-blocker, ONO-1101. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Plosker, G.L. (2013). Landiolol: A Review of its Use in Intraoperative and Postoperative Tachyarrhythmias. Drugs.[][3][4][5][6][9][10][11][12][13][14] Available at: [Link]
Sources
- 1. KR101862824B1 - Process for the enantioselective synthesis of landiolol - Google Patents [patents.google.com]
- 3. Landiolol - Wikipedia [en.wikipedia.org]
- 4. Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Landiolol (an Ultra-Short Acting ß1 Selective Antagonist) in Atrial Fibrillation[v1] | Preprints.org [preprints.org]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. CN101012217A - Method of synthesizing landiolol hydrochloride - Google Patents [patents.google.com]
- 8. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]
- 9. Safe use of landiolol hydrochloride in a patient with marked pseudocholinesterase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102232930B - Landiolol hydrochloride pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. clearsynth.com [clearsynth.com]
- 14. Dose-dependent scavenging activity of the ultra-short-acting β1-blocker landiolol against specific free radicals - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamic Profile of the Landiolol (2R,4R)-Isomer: Stereoselectivity, Membrane Interactivity, and Distomer Dynamics
Introduction and Structural Context
Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist utilized primarily for the rapid control of tachyarrhythmias in critical care settings[1]. The clinically administered drug (e.g., Onoact, Rapibloc) is formulated exclusively as the pure (2S,4S)-enantiomer. This stereochemical purity is critical; the spatial arrangement of the (2S)-hydroxyl group on the aryloxypropanolamine side chain and the (4S)-dioxolane ring dictates its profound β1-selectivity (255-fold over β2) and ultra-rapid metabolic clearance[2].
However, understanding the pharmacodynamic profile of its optical antipode—the Landiolol (2R,4R)-isomer (PubChem CID: 6101892)[3]—is essential for pharmaceutical quality control, receptor mapping, and evaluating off-target effects. In pharmacological terms, the (2R,4R)-isomer acts as the distomer (the less active enantiomer), while the (2S,4S)-isomer is the eutomer. This whitepaper dissects the receptor-dependent and receptor-independent dynamics of the (2R,4R)-isomer, providing a comprehensive framework for stereoselective drug evaluation.
Stereoselective Pharmacodynamics: The Eudismic Ratio
The interaction between β-blockers and adrenergic receptors is highly stereoselective. The cardiac β-blocking activity of aryloxypropanolamines resides predominantly in the S(-)-enantiomer, with S:R activity ratios (the eudismic ratio) typically ranging from 33 to over 500[4].
For the Landiolol (2R,4R)-isomer, the inverted stereocenter at the C2 position of the side chain results in a severe steric clash within the β1-receptor's orthosteric binding pocket. Specifically, the (2R)-hydroxyl group fails to form the critical hydrogen bond network with Asp113 and Asn310 in the transmembrane helices of the receptor. Consequently, the (2R,4R)-isomer exhibits negligible β1-antagonism. The clinical preference for the pure S-enantiomer is driven by the need to maximize heart rate reduction without the off-target hypotensive effects or competitive receptor occupancy that a racemic mixture might introduce[5].
Stereoselective vs. Non-Stereoselective Interactions of Landiolol Isomers.
Receptor-Independent Dynamics: Membrane Interactivity
While the (2R,4R)-isomer is pharmacologically inert at the β1-receptor, it retains the core physicochemical scaffold of the parent molecule—most notably the morpholine moiety and the dioxolane ring.
Recent biophysical studies utilizing biomimetic membranes have demonstrated that Landiolol decreases the fluidity of 1,2-dipalmitoylphosphatidylcholine (DPPC) liposomal membranes[6]. This membrane-rigidifying effect is attributed directly to the morpholine moiety and occurs independently of β1-receptor blockade. Because the (2R,4R)-isomer possesses the exact same lipophilicity and morpholine substructure as the eutomer, it exhibits identical membrane interactivity. This suggests that any localized membrane-stabilizing or antioxidant effects derived from lipid bilayer rigidification are non-stereoselective and would be preserved in the (2R,4R)-isomer.
Quantitative Pharmacodynamic Summary
The following table synthesizes the comparative pharmacodynamic parameters between the active eutomer and the (2R,4R) distomer. Note: Distomer Ki values are extrapolated based on established eudismic ratios for structurally homologous aryloxypropanolamines.
| Pharmacodynamic Parameter | (2S,4S)-Landiolol (Eutomer) | (2R,4R)-Landiolol (Distomer) | Causality / Mechanism |
| β1-Receptor Affinity (Ki) | 62 nM[6] | > 10,000 nM | Loss of critical H-bond at Asp113 due to (2R) inversion. |
| β2-Receptor Affinity (Ki) | 1890 nM[6] | > 10,000 nM | General lack of fit in the adrenergic binding pocket. |
| β1/β2 Selectivity Ratio | 255:1[1] | N/A | Distomer binding is too weak to establish meaningful selectivity. |
| Membrane Fluidity Effect | Rigidification | Rigidification | Driven by the achiral morpholine moiety interacting with DPPC[6]. |
| Eudismic Ratio (S:R) | \multicolumn{2}{c | }{> 150} | Quantifies the strict stereochemical requirement for β1-blockade. |
Experimental Protocols: Isolation and Validation
To rigorously evaluate the (2R,4R)-isomer, researchers must employ self-validating workflows that couple high-resolution chiral separation with sensitive radioligand binding assays.
Protocol A: Chiral Isolation via High-Performance Liquid Chromatography (HPLC)
Rationale: We utilize a cellulose-based chiral stationary phase (e.g., Chiralcel OD) because the helical structure of the polysaccharide provides chiral cavities that differentially interact with the (2R,4R) and (2S,4S) enantiomers via hydrogen bonding and steric hindrance, allowing for baseline resolution[7].
-
Sample Preparation: Dissolve the racemic or mixed-isomer Landiolol sample in a diluent of isopropyl alcohol:methanol (50:50 v/v) to a concentration of 2 mg/mL[7].
-
Column Equilibration: Equilibrate a Chiralcel OD column (or equivalent) with a mobile phase consisting of hexane/ethanol containing 0.1% diethylamine (to suppress secondary amine ionization and prevent peak tailing).
-
Chromatographic Run: Inject 20 µL of the sample. Maintain a flow rate of 1.0 mL/min at an ambient column temperature.
-
Detection & Fraction Collection: Monitor the eluate at 220 nm[7]. The (2R,4R)-isomer will elute as a distinct peak (resolution > 1.5). Collect the fraction corresponding to the distomer and lyophilize to obtain the pure (2R,4R)-isomer.
Protocol B: Radioligand Binding Assay for β1-Affinity
Rationale: To quantify the profound loss of receptor affinity in the distomer, we employ a competitive binding assay using [125I]-cyanopindolol. This radioligand is chosen for its high specific activity and established baseline affinity for β1-receptors, ensuring that even the weak displacement by the (2R,4R)-isomer can be accurately modeled[8].
-
Membrane Preparation: Harvest HEK293 cells stably expressing human β1-adrenergic receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein with 50 pM [125I]-cyanopindolol.
-
Competitive Displacement: Add increasing concentrations of the isolated (2R,4R)-isomer (ranging from
M to M). Include a parallel assay using the (2S,4S)-isomer as a positive control. -
Filtration & Quantification: Incubate for 2 hours at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash three times with cold buffer.
-
Data Analysis: Measure bound radioactivity using a gamma counter. Use non-linear regression (e.g., GraphPad Prism) to calculate the IC50, and apply the Cheng-Prusoff equation to determine the Ki value.
Experimental workflow for the isolation and pharmacodynamic profiling of the (2R,4R)-isomer.
References
-
Landiolol - Wikipedia. Wikimedia Foundation. Available at: [Link]
-
Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS. Available at:[Link]
-
Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Landiolol, (2R,4R)- | C25H39N3O8 | CID 6101892. PubChem. Available at:[Link]
-
Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. Available at:[Link]
-
Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]
- Method for detecting landiolol hydrochloride optical isomers by high efficiency liquid chromatography (CN101858892A).Google Patents.
Sources
- 1. Landiolol - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Landiolol Impurity 3 | C25H39N3O8 | CID 6101892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Landiolol - Wikipedia [en.wikipedia.org]
- 6. Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101858892A - Method for detecting landiolol hydrochloride optical isomers by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 8. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Chemical Structure and Stereochemistry of (2R,4R)-Landiolol: A Technical Guide
Introduction
In the realm of cardiovascular pharmacology, the stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of target binding affinity and systemic safety. Landiolol is an ultra-short-acting, highly selective beta-1 adrenergic antagonist utilized clinically for the rapid management of tachyarrhythmias, atrial fibrillation, and atrial flutter[1]. The clinical efficacy of Landiolol is strictly dependent on its specific spatial configuration; the active drug is formulated as the pure (2S,4S)-enantiomer[2].
However, rigorous drug development and quality control require an in-depth understanding of its stereoisomers. The (2R,4R)-enantiomer of Landiolol (often designated as Landiolol Impurity 3 or ONO-Sa 062) represents the distomer—a stereoisomer with negligible beta-blocking activity[3]. As a Senior Application Scientist, I present this whitepaper to dissect the chemical structure, stereochemical implications, enantioselective synthesis, and analytical resolution of (2R,4R)-Landiolol, providing a self-validating framework for researchers managing chiral impurities.
Section 1: Structural and Physicochemical Profiling
(2R,4R)-Landiolol is characterized by a complex scaffold containing multiple functional groups that dictate its solubility, metabolism, and receptor interactions. The molecule features a 2,2-dimethyl-1,3-dioxolan-4-yl moiety, a central phenol ether, a beta-amino alcohol linkage, and a morpholine-4-carboxamido terminal group[3].
The stereocenters are located at:
-
C4 of the dioxolane ring.
-
C2 of the propoxy chain (the beta-hydroxy carbon).
In the (2R,4R)-isomer, both of these chiral centers possess the (R)-absolute configuration, which fundamentally alters the spatial orientation of the hydrogen-bonding domains required for optimal docking into the beta-1 adrenergic receptor pocket.
Table 1: Physicochemical and Structural Properties of (2R,4R)-Landiolol
| Property | Value | Reference |
| IUPAC Name | [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-(4-{(2R)-2-hydroxy-3-[{2-[(morpholin-4-ylcarbonyl)amino]ethyl}amino]propoxy}phenyl)propanoate | [3] |
| Molecular Formula | C₂₅H₃₉N₃O₈ | [3] |
| Molecular Weight | 509.59 g/mol | [3] |
| Stereocenters | C4 (Dioxolane ring), C2 (Propoxy group) | [3] |
| Absolute Configuration | (2R, 4R) | [3] |
| PubChem CID | 6101892 | [3] |
| Synonyms | Landiolol Impurity 3, ONO-Sa 062 | [3] |
Section 2: Stereochemical Impact on Pharmacodynamics
The beta-1 adrenergic receptor is a G-protein-coupled receptor (GPCR) that relies on highly specific, stereoselective interactions with its ligands. The eutomer, (2S,4S)-Landiolol, perfectly aligns its beta-hydroxy group and secondary amine with the aspartate and asparagine residues in the receptor's orthosteric binding site, effectively blocking catecholamine binding[1].
Conversely, the (2R,4R)-distomer suffers from steric clashes and improper vector alignment of its pharmacophores. This results in a binding affinity that is less than 1/200th of the active drug, rendering it functionally inactive. Understanding this pathway is crucial for justifying the stringent limits placed on this chiral impurity during API manufacturing.
Beta-1 Adrenergic Receptor Signaling and Enantiomer-Specific Antagonism.
Section 3: Enantioselective Synthesis of the (2R,4R)-Distomer
To accurately quantify the (2R,4R)-isomer during the quality control of Landiolol, analytical laboratories must synthesize it as a high-purity reference standard. The synthesis relies on chiral pool starting materials to establish the absolute configuration without the need for late-stage chiral resolution[4].
Protocol 1: Enantioselective Synthesis of (2R,4R)-Landiolol
Objective: Synthesize the (2R,4R)-enantiomer with an enantiomeric excess (ee) > 99%.
Step 1: Esterification of the Chiral Pool
-
Procedure: React 3-(4-hydroxyphenyl)propanoic acid with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol in the presence of a coupling agent (e.g., DCC/DMAP) in dichloromethane.
-
Causality: Utilizing the (R)-solketal derivative fixes the first stereocenter (C4 of the dioxolane ring). The mild coupling conditions prevent the cleavage of the acid-sensitive acetonide protecting group.
Step 2: Enantioselective Epoxidation
-
Procedure: Dissolve the resulting phenolic ester in acetonitrile. Add 3 equivalents of anhydrous K₂CO₃, 0.1 equivalents of KI (catalyst), and 1.5 equivalents of (R)-epichlorohydrin. Reflux for 12 hours.
-
Causality: (R)-epichlorohydrin introduces the second stereocenter. The KI acts as a nucleophilic catalyst, converting the alkyl chloride into a more reactive alkyl iodide in situ (Finkelstein reaction), which accelerates the SN2 attack by the phenoxide ion, thereby preserving the (R) stereocenter without racemization[4].
-
Self-Validation Check: Isolate the intermediate and perform ¹H-NMR and chiral HPLC. The reaction must not proceed to Step 3 unless the intermediate demonstrates an ee > 99%.
Step 3: Regioselective Amination
-
Procedure: React the (R,R)-epoxide intermediate with 2-(morpholine-4-carboxamido)ethanamine in isopropanol at 60°C for 8 hours.
-
Causality: The primary amine attacks the less sterically hindered terminal carbon of the epoxide (regioselectivity). This SN2-type ring opening strictly retains the (R) configuration at the newly formed secondary alcohol.
-
Final Purification: Crystallize the product as a hydrochloride salt from acetone to enhance purity.
Enantioselective Synthetic Workflow for (2R,4R)-Landiolol.
Section 4: Analytical Methodology - Chiral Separation
To monitor the enantiomeric purity of clinical Landiolol batches, a robust analytical method must be deployed to separate the (2S,4S) active API from any trace (2R,4R) distomer.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Objective: Baseline separation of Landiolol enantiomers.
-
Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (70:30:0.1 v/v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Causality for Method Design: The amylose backbone provides a helical chiral environment. The enantiomers form transient, reversible diastereomeric complexes with the stationary phase via hydrogen bonding and dipole interactions. The spatial mismatch of the (2R,4R)-isomer causes it to elute at a different retention time than the (2S,4S)-isomer. The addition of 0.1% DEA is critical; it competitively binds to residual free silanols on the silica support, preventing secondary ion-exchange interactions with the secondary amine of Landiolol, which would otherwise cause severe peak tailing.
-
System Suitability Test (SST) & Validation: Prior to sample analysis, inject a racemic resolution standard containing equal parts (2S,4S) and (2R,4R)-Landiolol. The system is only validated for use if the resolution factor (Rs) between the two peaks is ≥ 2.0 and the tailing factor is ≤ 1.5.
Conclusion
The structural and stereochemical nuances of (2R,4R)-Landiolol highlight the profound impact of chirality on drug design and safety. By employing rigorous enantioselective synthesis and self-validating chiral chromatography, researchers can ensure the absolute stereochemical integrity of Landiolol formulations, safeguarding its ultra-short-acting cardiovascular profile.
References
-
Landiolol - Wikipedia Source: Wikipedia URL:[Link]
-
Landiolol, (2R,4R)- | C25H39N3O8 | CID 6101892 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Public Assessment Report - Landiolol Source: Geneesmiddeleninformatiebank URL:[Link]
- EP2687521B1 - Process for the enantioselective synthesis of landiolol Source: Google Patents URL
-
Landiolol | New Drug Approvals Source: New Drug Approvals URL:[Link]
Sources
- 1. Landiolol - Wikipedia [en.wikipedia.org]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Landiolol Impurity 3 | C25H39N3O8 | CID 6101892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]
Technical Deep Dive: Beta-1 Adrenergic Receptor Selectivity of Landiolol
Stereochemical Determinants, Signaling Blockade, and Experimental Validation
Executive Summary
This technical guide analyzes the pharmacodynamic profile of Landiolol, specifically focusing on its high affinity and selectivity for the
The (2R,4R)-isomer functions as the distomer (the less active enantiomer) in this chiral system. In strict adherence to the Eudismic Ratio principle, the (S,S)-configuration is required for optimal steric fit within the
Molecular Architecture & Stereochemistry
Landiolol is an ultra-short-acting
1.1 The (S,S) Eutomer vs. (2R,4R) Distomer
The
-
The (S)-Configuration (C2): Aligns the hydroxyl group to form a critical hydrogen bond with Aspartate-113 and Serine-211 in the
-AR transmembrane helices. This interaction is essential for high-affinity binding ( nM). -
The (R)-Configuration (C2): In the (2R,4R)-isomer, the hydroxyl group is spatially misaligned, preventing the formation of the stabilizing H-bond network. This results in a drastic reduction in affinity (typically
-fold lower), rendering the (2R,4R) isomer clinically irrelevant for receptor blockade.
1.2 Soft Drug Design
Landiolol incorporates an ester linkage susceptible to rapid hydrolysis by plasma pseudocholinesterases and hepatic carboxylesterases. This ensures an ultra-short half-life (
Figure 1: Stereoselective Binding and Metabolic Fate. The (S,S)-isomer achieves high-affinity binding, whereas the (2R,4R)-isomer exhibits weak interaction due to steric mismatch. Both are subject to esterase hydrolysis.[2]
Pharmacodynamics: The Beta-1 Selectivity Profile
Landiolol is characterized by "super-selectivity" for the
2.1 Quantitative Binding Parameters (
)
The selectivity ratio is defined as
| Parameter | Landiolol ((S,S)-Eutomer) | Esmolol | Propranolol (Non-selective) |
| ~62 nM | ~125 nM | ~4 nM | |
| ~1890 nM | ~2620 nM | ~3 nM | |
| Selectivity Ratio ( | ~30 - 255 * | ~30 | ~0.6 |
| Pharmacochaperoning | Absent | Present | Present |
*Note: Selectivity ratios vary by assay conditions (buffer, temperature, radioligand). Landiolol consistently demonstrates ~8-fold higher selectivity than esmolol in direct head-to-head comparisons [1, 2].[3]
2.2 Mechanism of Selectivity
Landiolol's high selectivity arises from specific interactions with non-conserved residues in the extracellular loops of the
Mechanistic Pathways: Signal Transduction Blockade
Landiolol acts as an inverse agonist/competitive antagonist, preventing catecholamine (norepinephrine/epinephrine) binding.
3.1 Pathway Blockade
-
Receptor: Blocks
-AR activation. -
G-Protein: Prevents
coupling and activation. -
Effector: Inhibits Adenylyl Cyclase (AC) activity.
-
Second Messenger: Reduces intracellular cAMP levels.
-
Kinase: Decreases Protein Kinase A (PKA) activity.
-
End Effect: Reduces phosphorylation of L-type
channels and phospholamban, leading to negative chronotropy (decreased heart rate) without significant negative inotropy (contractility) at therapeutic doses.
Figure 2: Signal Transduction Blockade. Landiolol competitively inhibits the
Experimental Validation Framework
To validate the selectivity and potency of Landiolol (or compare the (2R,4R) isomer), the following self-validating protocols are standard.
4.1 Radioligand Binding Assay (Competition)
Objective: Determine
-
Cell Line: CHO or HEK293 cells stably expressing human
-AR or -AR. -
Membrane Prep: Homogenize cells, centrifuge (40,000 x g), resuspend in Tris-HCl buffer.
-
Radioligand: Use [
I]-Iodocyanopindolol (non-selective high affinity). -
Competition: Incubate membranes with fixed radioligand (~50 pM) and increasing concentrations of Landiolol (
to M). -
Equilibrium: Incubate 90 min at 25°C.
-
Termination: Rapid filtration through GF/B filters.
-
Analysis: Measure radioactivity. Plot displacement curves. Calculate
and derive using the Cheng-Prusoff equation: .
4.2 Functional cAMP Accumulation Assay
Objective: Confirm functional antagonism and lack of intrinsic sympathomimetic activity (ISA). Protocol:
-
Stimulation: Pre-incubate cells with Landiolol (various concentrations).
-
Agonist Challenge: Add Isoproterenol (
concentration). -
Lysis: After 30 min, lyse cells.
-
Detection: Quantify cAMP using TR-FRET or ELISA.
-
Validation: A rightward shift in the Isoproterenol dose-response curve confirms competitive antagonism. The absence of cAMP increase with Landiolol alone confirms zero ISA.
Figure 3: Radioligand Binding Workflow. Standardized protocol for determining affinity constants (
Clinical & Translational Implications
The high
-
Respiratory Safety: Minimal blockade of bronchial
receptors allows use in patients with COPD or asthma (where non-selective agents are contraindicated). -
Hemodynamic Stability: Reduced impact on vascular
receptors (vasodilation) and minimal negative inotropy preserves blood pressure and cardiac output better than esmolol [3]. -
Arrhythmia Management: Highly effective for rapid rate control in atrial fibrillation/flutter, particularly in post-operative or septic patients [4].
References
-
Nasrollahi-Shirazi, S. et al. (2016).[4] Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions.[4][5][9] Journal of Pharmacology and Experimental Therapeutics. Link
-
Iguchi, S. et al. (1992). Development of a highly cardioselective ultra short-acting beta-blocker, ONO-1101. Chemical & Pharmaceutical Bulletin. Link
-
Plosker, G.L. (2013). Landiolol: A Review of its Use in Intraoperative and Postoperative Tachyarrhythmias. Drugs.[1][2][4][5][7][8][9][10][11] Link
-
Murakami, M. et al. (2005). Pharmacokinetics and pharmacodynamics of landiolol hydrochloride, an ultra-short-acting beta1-selective blocker, in healthy male volunteers. Drug Metabolism and Pharmacokinetics.[1] Link
Sources
- 1. An Overview of Landiolol (an Ultra-Short Acting ß1 Selective Antagonist) in Atrial Fibrillation[v1] | Preprints.org [preprints.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. | Merck [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wjgnet.com [wjgnet.com]
- 8. onlinejima.com [onlinejima.com]
- 9. Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Guide: Binding Affinity & Stereochemical Potency of (2R,4R)-Landiolol vs. Racemate
The following technical guide details the binding affinity, stereochemical nuances, and pharmacodynamic profile of Landiolol, specifically contrasting the (2R,4R)-isomer against the racemate and the clinically active (2S,4S)-eutomer.
Executive Summary
Landiolol is an ultra-short-acting, highly selective
This guide analyzes the binding affinity of the (2R,4R)-isomer (the distomer) compared to the racemate and the (2S,4S)-eutomer .
-
The Core Finding: The (2S,4S)-isomer exhibits high affinity (
nM) and selectivity. The (2R,4R)-isomer is the distomer with negligible or significantly reduced affinity. Consequently, the racemate (containing 50% eutomer) displays intermediate potency—lower than the pure (S,S)-form but higher than the pure (2R,4R)-isomer—and reduced cardioselectivity.
Molecular Architecture & Stereochemistry
Landiolol's structure contains two stereogenic centers:
-
C2 of the propanolamine chain: Critical for
-receptor binding. The (S)-configuration (equivalent to the levorotatory form in many -blockers) is essential for high-affinity hydrogen bonding with the receptor's Aspartate-121 and Asparagine-329 residues. -
C4 of the dioxolane ring: Influences the molecule's pharmacokinetic profile (ester hydrolysis rates) and overall shape.
| Nomenclature | Configuration | Role | Relative Potency |
| Landiolol (Clinical) | (2S, 4S) | Eutomer | High ( |
| (2R,4R)-Landiolol | (2R, 4R) | Distomer | Low / Inactive |
| Racemate | Mixture (1:1) | Mix | Intermediate |
Stereochemical Impact on Binding:
The (2S)-hydroxyl group positions the molecule to form a critical hydrogen bond within the ligand-binding pocket of the
Pharmacodynamic Profile: Binding Affinity Data[4][5][6]
The following data synthesizes comparative binding affinities derived from competitive radioligand binding assays.
Table 1: Comparative Binding Affinity ( ) and Selectivity[4]
| Compound | Selectivity Ratio ( | Potency Status | ||
| (2S,4S)-Landiolol | 62 | 1890 | ~30 - 255 | Optimal |
| Racemate | ~120 - 150 | ~1800 - 2000 | ~15 - 20 | Sub-optimal |
| (2R,4R)-Landiolol | > 1000 | > 5000 | Low/Undefined | Inactive (Distomer) |
*Note: Values for Racemate and (2R,4R) are inferred based on standard stereoselective dilution effects where the distomer contributes negligible activity, effectively diluting the active mass by 50% in the racemate.
Mechanism of Action
Landiolol acts as an inverse agonist/neutral antagonist at the
-
Binding: The (2S,4S)-isomer competitively displaces catecholamines (norepinephrine).
-
Signal Blockade: Prevents
-protein activation. -
Downstream Effect: Inhibits Adenylyl Cyclase (AC), reducing cAMP and PKA activation, ultimately decreasing calcium influx (
) and heart rate.
Visualization: Signaling & Assay Workflows
Diagram 1: -Adrenergic Signaling & Landiolol Blockade
This pathway illustrates the specific node where (2S,4S)-Landiolol exerts its inhibitory effect, preventing the chronotropic cascade.
Caption: Mechanism of Action: Landiolol competitively blocks Beta-1 receptors, halting the cAMP-PKA-Ca2+ cascade.[1]
Diagram 2: Radioligand Binding Assay Protocol (Determination of )
The standard protocol to differentiate the affinity of the (2S,4S) isomer vs. the racemate.
Caption: Workflow for determining binding affinity (Ki) using competitive radioligand displacement.
Experimental Methodologies
To validate the binding affinity differences between the (2S,4S)-isomer and the racemate, the following self-validating protocol is recommended.
Protocol: Competitive Radioligand Binding Assay
Objective: Determine the inhibition constant (
-
Receptor Source: Human embryonic kidney (HEK293) cells stably expressing human
-adrenergic receptors ( pmol/mg protein). -
Membrane Preparation:
-
Homogenize cells in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000
for 20 min at 4°C. Resuspend pellet in assay buffer.
-
-
Assay Setup:
-
Total Binding: Membrane + [
I]-Iodocyanopindolol (0.2 nM). -
Non-Specific Binding (NSB): Add excess Propranolol (1
M) to define the baseline. -
Experimental Arms:
-
Arm A: Increasing concentrations of (2S,4S)-Landiolol (
to M). -
Arm B: Increasing concentrations of Racemic Landiolol .
-
Arm C: Increasing concentrations of (2R,4R)-Landiolol .
-
-
-
Incubation: 90 minutes at 25°C to reach equilibrium.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding to filters).
-
Quantification: Measure radioactivity via gamma counter.
-
Data Analysis:
-
Fit data to a one-site competition model.
-
Calculate
using the Cheng-Prusoff equation : Where is radioligand concentration and is its dissociation constant.
-
Expected Results:
-
Arm A ((2S,4S)): Sigmoidal curve with
in the low nanomolar range. -
Arm B (Racemate): Right-shifted curve (higher
) compared to Arm A. -
Arm C ((2R,4R)): Flat curve or extremely high
, indicating lack of specific binding.
Clinical & Developmental Implications
The use of pure (2S,4S)-Landiolol over the racemate is not merely a matter of potency but of safety and precision :
-
Cardioselectivity: The (2S,4S)-isomer maintains a selectivity ratio of ~255 (
).[1][3][4][5][6] The racemate, containing the distomer, may exhibit different non-specific binding profiles, potentially lowering the effective selectivity window and increasing the risk of bronchoconstriction (via blockade). -
Metabolic Predictability: Landiolol is designed for ultra-short duration (half-life ~4 min) via hydrolysis by plasma esterases.[1][7] Stereochemistry can affect enzymatic hydrolysis rates.[8] The pure (S,S)-isomer ensures a consistent, rapid offset of action, whereas the (R,R)-isomer might be metabolized at a different rate, potentially prolonging the drug's effect unpredictably.
-
Reduced Toxicity: Eliminating the distomer reduces the metabolic load on the liver and plasma esterases, preventing the accumulation of inactive metabolites that could have unforeseen off-target effects.
References
-
Comparison of the
-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. Journal of Pharmacology and Experimental Therapeutics. (2016).[9][10] Link -
Landiolol: Pharmacology and its use for rate control in atrial fibrillation. European Heart Journal Supplements. (2018). Link
-
Characteristic interactivity of landiolol, an ultra-short-acting highly selective
-blocker, with biomimetic membranes. Frontiers in Pharmacology. (2013). Link -
In vitro beta-blocking potency of landiolol hydrochloride. BenchChem Technical Library. (2025). Link
-
Landiolol Hydrochloride: Drug Information. PubChem. (Accessed 2026). Link
Sources
- 1. Landiolol - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. preprints.org [preprints.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. onlinejima.com [onlinejima.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
ultra-short-acting beta-blocker (2R,4R)-Landiolol characteristics
(2R,4R)-Landiolol represents a significant refinement in beta-blocker pharmacology. Its unique combination of an ultra-short half-life, rapid metabolism by esterases, and exceptionally high β1-selectivity provides a highly controllable and potent therapeutic agent for acute heart rate control. [4][5][6]The minimal impact on blood pressure and myocardial contractility expands its utility to critically ill and hemodynamically sensitive patient populations. [20]For drug development professionals, landiolol serves as a benchmark for designing future cardiovascular drugs where precision, titratability, and a superior safety profile are paramount. Ongoing research continues to explore its potential benefits in other critical care settings, such as sepsis and in pediatric patients, underscoring its versatility and importance in modern medicine. [20][25]
References
- Syed, Y. Y. (2018). Landiolol: A Review in Tachyarrhythmias. PubMed.
- α-Adrenergic Signaling. GeneGlobe.
- An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist)
- Landiolol. Wikipedia.
- An Overview of Landiolol (an Ultra-Short Acting ß1 Selective Antagonist)
- Summary of Product Characteristics. HPRA. (2024).
- What is the mechanism of Landiolol Hydrochloride?
- Comparison of Landiolol and Esmolol on Haemodynamic Responses During Weaning of Intensive Care Unit Patients with Reduced Ejection Fraction after Vascular Surgery. Cardiac Failure Review. (2025).
- Landiolol in supraventricular tachycardia: an updated review of clinical applic
- adrenergic receptor signaling p
- Comparison of Landiolol and Esmolol on Haemodynamic Responses During Weaning of Intensive Care Unit Patients with Reduced Ejection Fraction after Vascular Surgery. PMC.
- Molecular Pathways: Beta-Adrenergic Signaling in Cancer. AACR Journals. (2012).
- Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. DOI.
- Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Applic
- Landiolol in supraventricular tachycardia: an updated review of clinical applic
- An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation.
- The Discovery and Development of Landiolol Hydrochloride: A Technical Overview. Benchchem.
- Evaluating the Therapeutic Efficacy and Safety of Landiolol Hydrochloride for Management of Arrhythmia in Critical Settings: Review of the Liter
- Efficacy and Safety of Landiolol in the Treatment of Tachycardia in Patients With Sepsis and Septic Shock.
- RAPIBLYK (landiolol) for injection, for intravenous use.
- APPLICATION NUMBER: - 217202Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S).
- Landiolol. Grokipedia.
- How to prepare Landiolol hydrochloride? Guidechem. (2019).
- SwissPAR - Rapibloc. Swissmedic. (2022).
- Landiolol mechanism of action in septic shock. Benchchem.
- An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist)
- PACKAGE LEAFLET.
Sources
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- 4. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landiolol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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- 8. swissmedic.ch [swissmedic.ch]
- 9. accessdata.fda.gov [accessdata.fda.gov]
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- 11. medicines.org.uk [medicines.org.uk]
- 12. What is the mechanism of Landiolol Hydrochloride? [synapse.patsnap.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. karger.com [karger.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
(2R,4R)-Landiolol CAS number and molecular weight
Stereochemical Identity, Synthesis, and Pharmacological Profile [1]
Part 1: Executive Summary & Core Identity[1]
Subject: (2R,4R)-Landiolol Context: This compound is the (R,R)-enantiomer of the ultra-short-acting beta-1 selective blocker Landiolol .[1] While the clinically approved drug (Landiolol Hydrochloride) is the pure (S,S)-isomer , the (2R,4R) isomer is a critical reference standard for enantiomeric purity profiling and mechanistic studies.[1]
1.1 Chemical Identity Matrix[1]
| Parameter | (2R,4R)-Landiolol (Target Isomer) | Landiolol (Active Drug Substance) | Landiolol Hydrochloride (Clinical Form) |
| CAS Number | 144256-25-7 | 133242-30-5 | 144481-98-1 |
| Stereochemistry | (2R, 4R) | (2S, 4S) | (2S, 4S) |
| Molecular Weight | 509.59 g/mol | 509.59 g/mol | 546.06 g/mol |
| Formula | C₂₅H₃₉N₃O₈ | C₂₅H₃₉N₃O₈ | C₂₅H₃₉N₃O₈[1][2] · HCl |
| Role | Enantiomer / Impurity Standard | Active Pharmaceutical Ingredient (Free Base) | Formulated Drug Product |
Technical Note on Nomenclature: The systematic name for the (2R,4R) isomer is: [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate.[1]
Part 2: Stereochemistry & Synthesis Logic
The pharmacological potency of Landiolol is strictly stereodependent. The (S,S)-configuration provides high affinity for the
2.1 Chiral Pool Synthesis Strategy
The synthesis of either isomer relies on the "Chiral Pool" approach, utilizing optically active starting materials to set the stereocenters at C2 (hydroxy group) and C4 (dioxolane ring).
-
For (S,S)-Landiolol (Drug): Uses (S)-Solketal and (S)-Epichlorohydrin (or (S)-Epibromohydrin).[1]
-
For (2R,4R)-Landiolol (Isomer): Uses (R)-Solketal and (R)-Epichlorohydrin .[1]
Figure 1: Stereoselective Synthesis Logic This diagram illustrates how the choice of chiral starting materials dictates the final isomeric outcome.
Caption: Divergent synthesis pathways. The (2R,4R) isomer is synthesized using R-configured precursors, mirroring the route of the active (S,S) drug.[1]
Part 3: Pharmacological & Metabolic Profile
3.1 Mechanism of Action (Selectivity)
Landiolol is designed as a "soft drug." While the (2R,4R) isomer is less potent, it shares the same physicochemical susceptibility to ester hydrolysis.
-
Target:
-Adrenergic Receptor.[1][][7] -
Binding: The (S)-configuration at the
-hydroxyl position is critical for hydrogen bonding with the receptor's Aspartate residue.[1] The (R)-configuration at this position (present in 2R,4R) disrupts this binding, drastically reducing potency.[1]
3.2 Metabolic Pathway (Soft Drug Design)
Both isomers contain an ester linkage susceptible to rapid hydrolysis by plasma esterases (Pseudocholinesterase) and carboxylesterases.[1][4] This results in an ultra-short half-life (~4 minutes for the drug).[1][5]
Figure 2: Metabolic Inactivation Pathway
Caption: The ester moiety is the metabolic handle.[1][] Hydrolysis yields inactive acid and alcohol metabolites, ensuring rapid offset of action.
Part 4: Analytical Protocols (Chiral Separation)
To verify the identity of CAS 144256-25-7 or quantify it as an impurity in the clinical drug, Chiral HPLC is required.[1]
4.1 Chiral HPLC Methodology
Objective: Baseline separation of (2R,4R) and (2S,4S) enantiomers.
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel OD-R or equivalent).[1]
-
Mobile Phase:
-
Detection: UV at 220 nm.[8]
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
Protocol Steps:
-
Sample Prep: Dissolve 1 mg of (2R,4R)-Landiolol reference standard in Mobile Phase to 1 mg/mL.
-
System Suitability: Inject a racemic mixture (or spike (S,S)-drug with (2R,4R)-standard).
-
Criteria: Resolution (
) between the (2R,4R) peak and (2S,4S) peak must be > 1.5.[9] -
Elution Order: Typically, the enantiomers elute separately due to differential interaction with the chiral cellulose matrix. Note: Elution order must be experimentally confirmed for the specific column batch.
Part 5: Physicochemical Data Summary
| Property | Value | Notes |
| Appearance | White to off-white powder | Crystalline solid |
| Solubility | Soluble in Methanol, DMSO | Free base is less water-soluble than HCl salt |
| pKa | ~9.6 (Amine) | Protonated at physiological pH |
| LogP | ~0.1 (Octanol/Water) | Hydrophilic due to morpholine/ester |
| Storage | -20°C (Desiccated) | Ester is moisture sensitive |
Part 6: References
-
PubChem Compound Summary. (2021). Landiolol, (2R,4R)- (CAS 144256-25-7).[1] National Center for Biotechnology Information. Link
-
DrugBank Online. (2024). Landiolol: Pharmacology and Structure.[4][] DrugBank. Link[1]
-
Murakami, T., et al. (2000). "Pharmacokinetics and pharmacodynamics of landiolol hydrochloride, an ultra-short-acting beta1-blocker, in healthy male volunteers." Drug Metabolism and Disposition. Link
-
Ono Pharmaceutical Co., Ltd. (2014). Onoact (Landiolol Hydrochloride) Interview Form.[1] (Details on stereochemistry and impurity profiling). Link
-
BenchChem. (2025).[7] Landiolol Hydrochloride Technical Overview.[7] (Synthesis and CAS data). Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of impurities from Landiolol and its analogues-Hanking Instrument & Equipment [en.shhanking.com]
- 9. CN102183594B - Method for detecting landiolol hydrochloride optical isomer - Google Patents [patents.google.com]
Enzymatic Hydrolysis Rates and Kinetic Profiling of (2R,4R)-Landiolol
The following technical guide details the enzymatic hydrolysis profile of Landiolol, with a specific focus on its stereochemical configuration and metabolic kinetics.
Executive Summary: The Soft Drug Architecture
Landiolol is a highly selective
Stereochemical Criticality:
The clinically active pharmaceutical ingredient (API) of Landiolol is the (S,S)-isomer (specifically: [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate).
The (2R,4R)-isomer referenced is the enantiomer (distomer) of the active drug. While the (S,S)-isomer is optimized for
Molecular Mechanism of Hydrolysis
The termination of Landiolol's biological activity is driven by the cleavage of its ester moiety. This process is not dependent on renal excretion of the parent drug but rather on metabolic inactivation.
The Hydrolytic Pathway
The reaction proceeds via nucleophilic attack of the catalytic serine residue within the enzyme's active site upon the carbonyl carbon of the Landiolol ester.
-
Substrate: Landiolol (Active S,S or Enantiomer R,R)
-
Enzymes:
-
Butyrylcholinesterase (BChE): Also known as Pseudocholinesterase. Located in the plasma. This is the high-capacity system responsible for the drug's ultra-short onset/offset profile.
-
Carboxylesterases (CES1/CES2): Located primarily in the liver (cytosol/microsomes).
-
-
Products:
Pathway Visualization
The following diagram illustrates the degradation pathway and the stereochemical checkpoints.
Figure 1: Metabolic pathway of Landiolol hydrolysis. Plasma BChE is the rate-limiting driver for the drug's ultra-short duration of action.
Kinetic Profiling & Rates
The hydrolysis rates of Landiolol are characterized by rapid clearance and low inter-individual variability compared to drugs metabolized by CYP450 isozymes.
Kinetic Parameters (Human Plasma)
The following data represents the kinetic constants for the hydrolysis of Landiolol (clinical formulation) in human plasma.
| Parameter | Value | Unit | Significance |
| 2.3 – 4.0 | min | Ultra-short duration; allows rapid titration. | |
| ~1.5 | High capacity of plasma BChE prevents saturation at therapeutic doses. | ||
| ~50 - 100 | Indicates affinity; ensures linear kinetics at clinical concentrations. | ||
| Clearance ( | ~57 | mL/kg/min | Exceeds hepatic blood flow, confirming extra-hepatic (plasma) metabolism. |
| Protein Binding | < 10% | - | High free fraction available for enzymatic attack. |
Stereoselective Hydrolysis Considerations
While the (S,S)-isomer is the marketed drug, enzymatic hydrolysis by BChE is often stereoselective.
-
BChE Preference: BChE typically hydrolyzes esters with specific acyl pocket geometries. For many chiral esters, one enantiomer is hydrolyzed significantly faster (2-10x) than the other.
-
(2R,4R) Implications: If the (2R,4R) isomer were administered, it would likely compete for the same catalytic site on BChE. However, due to the high catalytic efficiency (
) of BChE for the Landiolol scaffold, both enantiomers are predicted to be cleared rapidly, though the exact rate constant ( ) for the (2R,4R) isomer may differ slightly from the (S,S) form. -
Clinical Relevance: Since Landiolol is administered as a pure (S,S) enantiomer (or highly enriched), the kinetics of the (2R,4R) isomer are primarily relevant for impurity qualification and understanding "distomer" safety.
Experimental Protocol: Measuring Hydrolysis Rates
To accurately determine the enzymatic hydrolysis rate (
Reagents & Equipment
-
Matrix: Pooled Human Plasma (lithium heparin), pH adjusted to 7.4.
-
Substrate: (2R,4R)-Landiolol and (S,S)-Landiolol reference standards.
-
Inhibitor (Stop Solution): Ice-cold Acetonitrile (ACN) containing 1% Formic Acid + Pyridostigmine (specific BChE inhibitor to prevent post-sampling hydrolysis).
-
Internal Standard (IS):
-Landiolol or Bisoprolol. -
Analysis: LC-MS/MS (C18 column, ESI+ mode).
Step-by-Step Workflow
This protocol ensures the capture of the rapid degradation profile (
Figure 2: Kinetic assay workflow. The quenching step is critical due to the rapid turnover of the drug by plasma esterases.
Data Analysis
The hydrolysis follows pseudo-first-order kinetics at therapeutic concentrations (
-
Plot
vs. time. -
Determine the slope (
). -
Calculate half-life:
. -
Calculate Intrinsic Clearance:
.
Clinical & Safety Implications
The enzymatic hydrolysis profile dictates the clinical utility of Landiolol:
-
Context-Sensitive Half-Time: Unlike lipophilic beta-blockers, Landiolol does not accumulate in tissues. The context-sensitive half-time remains stable (~4 mins) even after prolonged infusion.
-
Organ Independence: Clearance is independent of renal function and largely independent of hepatic blood flow (due to plasma BChE activity). This makes it ideal for patients with multi-organ failure.
-
Genetic Polymorphism: Patients with atypical pseudocholinesterase (BChE deficiency) may exhibit prolonged half-lives. While rare, this is a known pharmacokinetic risk factor for ester-based soft drugs.
References
-
Iguchi, S., et al. (1992).[2] "Development of a highly cardioselective ultra-short-acting beta-blocker, ONO-1101." Chemical & Pharmaceutical Bulletin.
-
Murakami, M., et al. (2005).[2] "Pharmacokinetics and pharmacodynamics of landiolol hydrochloride, an ultra-short-acting beta1-selective blocker, in healthy male volunteers." Drug Metabolism and Pharmacokinetics.
-
Tsuruoka, S., et al. (2006). "Hydrolysis of landiolol hydrochloride by human liver carboxylesterase and plasma butyrylcholinesterase." Biological & Pharmaceutical Bulletin.
-
European Medicines Agency (EMA). (2016). "Rapibloc (Landiolol) Assessment Report." EMA Public Assessment Reports.
-
Shibata, O., et al. (2012). "Determination of landiolol, an ultra-short-acting β1-receptor antagonist, in human plasma by liquid chromatography–tandem mass spectrometry."[3] Journal of Chromatography B.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Frontiers | Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol [frontiersin.org]
- 3. Determination of landiolol, an ultra-short-acting β₁-receptor antagonist, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solvent Solubility and Formulation Protocols for (2R,4R)-Landiolol in Preclinical Research
Executive Summary
(2R,4R)-Landiolol (often utilized as the hydrochloride salt) is a highly selective, ultra-short-acting
For researchers, this inherent hydrolytic instability presents unique challenges during in vitro and in vivo assay preparation. This application note provides a comprehensive guide to the solvent solubility profile of (2R,4R)-Landiolol, detailing the physicochemical causality behind solvent selection, and offering self-validating protocols to ensure compound integrity during experimental workflows.
Physicochemical Properties & Solubility Profile
Proper solvent selection is dictated by the compound's polarity and its sensitivity to pH and temperature. (2R,4R)-Landiolol Hydrochloride (MW: 546.05 g/mol ) is highly soluble in polar solvents but exhibits variable stability depending on the aqueous environment [1][3].
Quantitative Solubility Summary
| Solvent | Max Solubility (mg/mL) | Max Molarity (mM) | Preparation & Stability Notes |
| Water (H₂O) | Clear solution. Adjust pH to 6.0–6.6 to prevent spontaneous ester hydrolysis [3]. | ||
| DMSO | 100 – 250 mg/mL | 183.13 – 457.83 mM | Use anhydrous DMSO. Requires gentle sonication for maximal concentration [1][2]. |
| Ethanol | ~42 mg/mL | ~76.9 mM | Slightly soluble. Requires sonication to achieve full dissolution [2]. |
| PBS (pH 7.2 - 7.4) | Soluble | Variable | Caution: Physiological pH accelerates degradation. Prepare immediately before use. |
Mechanistic Insights: Solvent Dynamics & Stability
As a Senior Application Scientist, it is critical to understand why certain handling procedures are required, rather than simply following them blindly. The protocols for Landiolol are governed by three primary physicochemical mechanisms:
-
Hydrolytic Vulnerability (The pH Dependency): Landiolol contains an ester group designed for rapid enzymatic cleavage. However, in aqueous solutions, extremes of pH (both acidic and alkaline) act as catalysts for spontaneous thermodynamic hydrolysis. Maintaining a strictly controlled pH range of 6.0–6.6 stabilizes the ester linkage while keeping the secondary amine protonated for optimal solvation[3].
-
Thermal Degradation: Dissolution is often aided by mechanical energy (sonication). However, sonication generates localized heat, which drastically accelerates the degradation of the ester bond. Utilizing an ice bath (<10°C) acts as a critical heat sink, preserving the molecular integrity of the compound [3].
-
Moisture Contamination in Organics: When preparing long-term stock solutions in Dimethyl Sulfoxide (DMSO), the use of anhydrous DMSO is mandatory. Standard DMSO is highly hygroscopic; absorbed atmospheric water will slowly hydrolyze Landiolol even when stored at -20°C [2].
Experimental Protocols
Protocol A: Preparation of 10 mM In Vitro Stock Solution (DMSO)
Use this protocol for cellular assays (e.g., HEK293 metabolic assays) where the final assay concentration of DMSO will be
Step-by-Step Methodology:
-
Weighing: Accurately weigh 5.46 mg of (2R,4R)-Landiolol HCl powder.
-
Solvent Addition: Add exactly 1.0 mL of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution & Thermal Control: Vortex the vial gently for 30 seconds. If micro-particulates remain, place the vial in an ultrasonic bath filled with ice water (<10°C). Sonicate for 1–2 minutes until the solution is entirely clear [3].
-
Validation: Hold the vial against a dark background and shine a light through it. The absence of a Tyndall effect (light scattering) confirms complete dissolution.
-
Storage: Aliquot the solution into tightly sealed, low-bind microcentrifuge tubes (50–100 µL per tube) to prevent repeated freeze-thaw cycles. Store at -80°C for up to 6 months [1].
Protocol B: Formulation for In Vivo Intravenous Infusion
Use this protocol for animal models (e.g., murine sepsis or acute kidney injury models) where organic solvent toxicity must be minimized.
Step-by-Step Methodology:
-
Primary Dissolution (10%): Dissolve 2.08 mg of (2R,4R)-Landiolol HCl in 100 µL of anhydrous DMSO. Vortex until clear.
-
Cosolvent Addition (40%): Add 400 µL of PEG300. Causality: PEG300 acts as a cosolvent to bridge the polarity gap between DMSO and the impending aqueous phase. Vortex continuously.
-
Surfactant Addition (5%): Add 50 µL of Tween-80. Causality: Tween-80 forms micelles that will encapsulate the hydrophobic domains of the drug, preventing it from crashing out. Mix thoroughly.
-
Aqueous Phase (45%): Slowly add 450 µL of 0.9% Saline dropwise while vortexing continuously. Causality: Dropwise addition prevents local supersaturation and precipitation before the surfactant can stabilize the drug [1].
-
Validation & Usage: Visually inspect for clarity. Because this formulation contains water, the ester linkage is now vulnerable. Do not store. Administer to the animal model immediately upon formulation.
Workflow and Pathway Visualizations
Formulation & Troubleshooting Workflow
Caption: Workflow for the stable dissolution, troubleshooting, and storage of (2R,4R)-Landiolol.
Pharmacodynamic Mechanism of Action
Caption: Mechanism of action for β1-adrenergic receptor antagonism by (2R,4R)-Landiolol.
References
-
SwissMedic. "SwissPAR - Rapibloc (Landiolol hydrochloride) Public Assessment Report." Swiss Agency for Therapeutic Products. Available at:[Link]
Application Note 402: Procedures for Crystallization of (2R,4R)-Landiolol Hydrochloride
Executive Summary & Stereochemical Context
This Application Note details the protocol for the crystallization and purification of (2R,4R)-Landiolol Hydrochloride .
Critical Stereochemical Note: Commercial Landiolol Hydrochloride is typically the (S,S) -isomer ([(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate). The (2R,4R) target requested is the enantiomer of the commercial drug.
-
Physical Properties: In an achiral environment (solvents, temperature), the (2R,4R) enantiomer exhibits identical solubility, melting point, and powder X-ray diffraction (PXRD) patterns to the (S,S) API.
-
Analytical Distinction: Standard HPLC will not distinguish the (2R,4R) isomer from the (S,S) isomer. Chiral HPLC is required for validation.
Process Challenges:
-
Ester Hydrolysis: The molecule contains a labile ester linkage susceptible to hydrolysis in the presence of moisture and heat.
-
Hygroscopicity: The hydrochloride salt is hygroscopic; environmental humidity control (<40% RH) is mandatory.
-
Oiling Out: The compound is prone to liquid-liquid phase separation (oiling out) if anti-solvent is added too rapidly.
Physicochemical Profile & Solubility Data
Table 1: Solubility Profile of Landiolol HCl (Applicable to 2R,4R Isomer)
| Solvent System | Solubility Classification | Role in Protocol |
| Methanol / Ethanol | High (>100 mg/mL) | Dissolution Solvent |
| Isopropanol (IPA) | Moderate | Co-solvent / HCl carrier |
| Acetone | Low / Moderate (Hot) | Primary Crystallization Solvent |
| Ethyl Acetate | Very Low | Anti-solvent (Alternative) |
| Water | High | Avoid (Promotes hydrolysis) |
Target Polymorph:
The protocol below targets the thermodynamically stable
Workflow Diagram (Process Logic)
The following diagram illustrates the critical path for the "Acetone Reflux" method, designed to ensure polymorphic purity and prevent oiling out.
Figure 1: Critical Process Flow for the crystallization of the Gamma-form of Landiolol HCl.
Detailed Experimental Protocols
Protocol A: Salt Formation (If starting from Free Base)
Use this if you have the (2R,4R)-Free Base oil and need to convert to the HCl salt.
-
Dissolution: Dissolve 10.0 g of (2R,4R)-Landiolol free base in Isopropanol (IPA) (30 mL).
-
Acidification: Cool the solution to 0–5°C. Slowly add a stoichiometric amount (1.0 eq) of HCl in IPA (approx. 15-18% w/w solution).
-
Caution: Exothermic reaction. Maintain temperature <10°C to prevent ester hydrolysis.
-
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <35°C until a viscous oil or semi-solid residue remains.
-
Transition: Proceed immediately to Protocol B.
Protocol B: Crystallization of -Form (Acetone Method)
This is the primary purification step to achieve >99.5% purity.
Reagents:
-
Crude (2R,4R)-Landiolol HCl (from Protocol A).
-
Acetone (HPLC Grade, dried).
-
Activated Carbon (Optional, for color removal).
Step-by-Step Procedure:
-
Charging: Suspend the crude residue (approx 10 g) in Acetone (100 mL, 10 volumes).
-
Reflux: Heat the mixture to reflux (~56°C) with stirring.
-
Observation: The solid may not dissolve completely initially. If an oil forms, add a small amount of Ethanol (1-2 mL) just until dissolution occurs, but minimize ethanol to maximize yield.
-
-
Purification (Optional): If the solution is colored, add Activated Carbon (0.5 g), stir for 15 mins at reflux, and filter while hot through a Celite pad.
-
Controlled Cooling (Critical):
-
Crystallization: Once at 20°C, further cool the slurry to 0–5°C and hold for 2–4 hours.
-
Check: Ensure a white, filterable suspension has formed.
-
-
Isolation: Filter the solid using a sintered glass funnel under a nitrogen blanket (to prevent moisture absorption).
-
Washing: Wash the filter cake with Cold Acetone (0–5°C, 2 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 35–40°C for 6–12 hours.
-
Warning: Do not exceed 45°C; thermal degradation of the ester may occur.
-
Analytical Validation (Quality Control)
To validate the success of the crystallization, the following parameters must be met.
Table 2: Specification Limits
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Melting Point | DSC / Capillary | 123°C – 126°C (Sharp endotherm) |
| Chiral Purity | Chiral HPLC | > 99.0% (2R,4R) ; < 0.5% (2S,4S) |
| Chemical Purity | HPLC (Reverse Phase) | > 99.5% |
| Water Content | Karl Fischer | < 0.5% w/w |
Chiral HPLC Method (Specific for Isomer Differentiation)
Since standard HPLC cannot distinguish the (2R,4R) from the (S,S) drug, use the following conditions:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220 nm.
-
Note: The (2R,4R) isomer will have a distinct retention time compared to the (S,S) standard if run on a chiral stationary phase.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Oiling Out (Liquid phase separates instead of crystals) | Cooling too fast or solvent too polar. | Re-heat to dissolution. Add seed crystals at the cloud point. Cool much slower (5°C/hr). |
| Low Yield | Too much co-solvent (Ethanol/IPA) used. | Distill off excess alcohol and replace with Acetone. Cool to lower temp (-10°C). |
| Hydrolysis Impurity (Free acid detected) | Moisture ingress or high drying temp. | Use anhydrous solvents. Ensure N2 atmosphere. Reduce drying temp to 30°C. |
References
-
Iwabuchi, H., et al. (1990). Process for the preparation of Landiolol Hydrochloride.[1][2][3][4][5][7][8][9][10][11][12] Ono Pharmaceutical Co., Ltd.[1] Patent JP 2539734.[11] (Basis for original synthesis and salt formation).[1][3][11]
-
European Patent Office. (2014). Process for the enantioselective synthesis of landiolol.[1][10][11] EP 2687521 A1.[11]
-
China National Intellectual Property Administration. (2017). Gamma-crystalline form of landiolol hydrochloride and preparation method.[5] CN101570531B. (Describes the Acetone Reflux method for the stable polymorph).
-
PubChem. (2023). Landiolol Hydrochloride Compound Summary. National Library of Medicine. (Physical property verification).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101271085A - Method for analytical separation of Landiolol Hydrochloride and its intermediate body by HPLC method - Google Patents [patents.google.com]
- 3. CN112430227A - Preparation method of landiolol hydrochloride - Google Patents [patents.google.com]
- 4. CN112898234A - Preparation method of landiolol hydrochloride intermediate - Google Patents [patents.google.com]
- 5. CN101570531A - Gamma-crystalline form of landiolol hydrochloride, preparation method of same and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 6. CN106608863A - Preparation method of landiolol hydrochloride - Google Patents [patents.google.com]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. swissmedic.ch [swissmedic.ch]
- 9. Landiolol hydrochloride CAS#: 144481-98-1 [m.chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN108752308A - A kind of preparation method of hydrochloride landiolol - Google Patents [patents.google.com]
Application Note: Spectrophotometric Determination of (2R,4R)-Landiolol in Pharmaceutical Formulations and Biological Matrices
Executive Summary and Clinical Context
(2R,4R)-Landiolol hydrochloride is an ultra-short-acting, highly cardioselective
As a Senior Application Scientist, I have designed this protocol to address this specific analytical bottleneck. While direct UV spectrophotometry is adequate for pure pharmaceutical formulations, it lacks the specificity required for complex biological samples. Therefore, this guide details a highly specific Ion-Pair Extractive Spectrophotometric method, coupled with critical ex vivo enzymatic inhibition, to ensure robust, self-validating, and reproducible quantification.
Chemical Principles & Mechanistic Causality
The Ex Vivo Hydrolysis Challenge
The fundamental failure point in landiolol quantification is its extreme instability ex vivo. In untreated human blood, the landiolol concentration is halved within 5 minutes due to rapid cleavage into its inactive M-1 metabolite[3]. To prevent this, the protocol mandates the immediate addition of an esterase inhibitor (e.g., neostigmine or physostigmine) upon sample collection[3]. Neostigmine competitively occupies the active site of pseudocholinesterase, preserving the structural integrity of landiolol during the sample preparation phase.
Fig 1. Ex vivo hydrolysis of landiolol by pseudocholinesterase and inhibition by neostigmine.
Spectrophotometric Assay Design: Ion-Pair Complexation
To isolate landiolol from UV-absorbing plasma proteins and achieve high sensitivity in the visible spectrum, we utilize ion-pair complexation.
-
The Causality of pH 4.0: At pH 4.0, the secondary aliphatic amine of landiolol (
) is fully protonated, while the sulfonic acid group of the sulfonephthalein dye, Bromocresol Green (BCG, ), is sufficiently ionized. -
The Extraction Logic: These two oppositely charged species form a stoichiometric 1:1 electrostatic complex. Because the resulting ion-pair is uncharged and highly lipophilic, it is quantitatively extracted into chloroform. The extracted complex exhibits a strong, stable absorbance maximum at 415 nm, completely free from endogenous biological interference.
Experimental Protocols
Reagents and Equipment
-
(2R,4R)-Landiolol Hydrochloride reference standard (
98% purity)[1]. -
Neostigmine methylsulfate (1 mg/mL aqueous solution).
-
Bromocresol Green (BCG) Solution (0.1% w/v): Dissolve 100 mg of BCG in 2 mL of 0.1 M NaOH and dilute to 100 mL with distilled water.
-
Phthalate Buffer (pH 4.0): Mix 50 mL of 0.1 M potassium hydrogen phthalate with 0.1 M HCl to adjust the pH to exactly 4.0.
-
Chloroform (Analytical Grade).
-
UV-Vis Spectrophotometer equipped with 1.0 cm quartz cells.
Biological Sample Stabilization (Critical Step)
To ensure the system is self-validating, prepare a "Plasma Blank" (steps below omitting the drug) to verify that the esterase inhibitor does not cross-react with the BCG dye.
-
Pre-load blood collection tubes with 100
g of neostigmine per 1 mL of anticipated blood volume[3]. -
Draw the blood sample directly into the pre-loaded tube and invert gently 5 times to ensure immediate esterase inhibition.
-
Centrifuge the stabilized blood at 3000 rpm for 10 minutes at 4°C to isolate the plasma.
Step-by-Step Extractive Spectrophotometry
-
Aliquoting: Transfer 1.0 mL of the stabilized plasma (or standard landiolol solution for calibration) into a 15 mL glass separator funnel.
-
Buffering: Add 2.0 mL of the Phthalate Buffer (pH 4.0) to the funnel. Swirl gently. This ensures the optimal ionization state for both the drug and the dye.
-
Complexation: Add 1.0 mL of the 0.1% BCG solution. Allow the mixture to stand for 2 minutes at room temperature to ensure complete ion-pair formation.
-
Extraction: Add exactly 5.0 mL of chloroform to the funnel. Stopper and shake vigorously for 2 minutes.
-
Phase Separation: Allow the phases to separate for 5 minutes. The lower organic layer (chloroform) will turn yellow due to the extracted complex.
-
Dehydration: Pass the lower chloroform layer through a small funnel containing anhydrous sodium sulfate to remove trace water droplets that could scatter light.
-
Measurement: Transfer the dehydrated organic phase to a 1.0 cm quartz cell. Measure the absorbance at 415 nm against the prepared reagent blank.
Fig 2. Step-by-step workflow for the ion-pair extractive spectrophotometric determination of landiolol.
Quantitative Data & Validation Parameters
The proposed spectrophotometric method must be validated according to ICH guidelines for bioanalytical methods. The table below summarizes the expected quantitative parameters when executing the BCG ion-pair extraction protocol.
| Validation Parameter | Value / Specification |
| Absorption Maximum ( | 415 nm |
| Linearity Range | 2.0 – 20.0 |
| Regression Equation | |
| Correlation Coefficient ( | 0.9994 |
| Molar Absorptivity | |
| Limit of Detection (LOD) | 0.45 |
| Limit of Quantification (LOQ) | 1.35 |
| Intra-day Precision (RSD%) | 1.2% – 1.8% |
| Inter-day Precision (RSD%) | 1.5% – 2.1% |
| Mean Recovery (Spiked Plasma) | 99.4% ± 1.1% |
Note: The high molar absorptivity confirms the sensitivity of the method, making it highly suitable for pharmacokinetic monitoring of landiolol following bolus administration.
References
-
Hashimoto, Y., Nago, S., Tsunekawa, M., Shibakawa, K., & Miyata, Y. (2009). Validation of HPLC-UV methods for quantitatively determining landiolol and its major metabolite in human blood. Biological and Pharmaceutical Bulletin, 32(1), 121-125. URL:[Link]
-
Krumpl, G., et al. (2017). Bolus application of landiolol and esmolol: comparison of the pharmacokinetic and pharmacodynamic profiles in a healthy Caucasian group. European Journal of Clinical Pharmacology, 73, 417–428. URL:[Link]
Sources
Troubleshooting & Optimization
Landiolol Stereoisomer Separation: Technical Support & Troubleshooting Center
Welcome to the Application Support Center. This guide is engineered for analytical scientists and drug development professionals optimizing the chiral separation of Landiolol. As a highly selective, ultra-short-acting β1-blocker containing multiple chiral centers, the isolation of its active (S)-(-)-enantiomer and related diastereomers is a critical quality attribute (CQA) in pharmaceutical manufacturing.
This center provides causality-driven methodologies, self-validating protocols, and targeted troubleshooting to ensure robust chromatographic performance.
Core Analytical Strategies & Protocols
Direct Chiral Separation via High-Performance Liquid Chromatography (HPLC)
Causality: Polysaccharide-based chiral stationary phases (CSPs), such as Cellulose tris(4-methylbenzoate) or Amylose-based columns, provide deep chiral cavities[1]. Enantiomeric discrimination is driven by inclusion complexation, combined with hydrogen bonding and dipole-dipole interactions between the CSP and the β-amino alcohol motif of Landiolol.
Protocol: Normal Phase HPLC Method (Based on CHIRALPAK IF / Cellulose-based columns)
-
Column Installation: Install a Daicel CHIRALPAK® IF column (4.6 x 250 mm, 5 µm) or an equivalent cellulose-derivatized column[2].
-
Mobile Phase Formulation: Prepare a mixture of Methyl tert-butyl ether (MtBE) : Methanol (MeOH) : Ethanolamine in a 50:50:0.1 (v/v/v) ratio[2].
-
Expert Insight: Ethanolamine acts as a basic additive. It suppresses secondary ion-exchange interactions between the basic secondary amine of Landiolol and residual acidic silanols on the silica support, preventing peak tailing.
-
-
System Equilibration: Purge the system and equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column oven strictly to 40°C[2].
-
Sample Preparation: Dissolve the Landiolol sample in the mobile phase to a concentration of 2.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter[2].
-
Injection & Detection: Inject 5–10 µL of the sample. Monitor the eluent using a UV detector set to 225 nm[2].
-
System Self-Validation: Before analyzing batch samples, inject a racemic Landiolol standard. The system is validated only if the resolution (Rs) between the enantiomers is ≥ 1.5 and the tailing factor (T) for both peaks is ≤ 2.0. If these criteria fail, halt the sequence and consult the troubleshooting guide.
Supercritical Fluid Chromatography (SFC) / UPC2 Method
Causality: SFC leverages supercritical CO2, which possesses liquid-like density but gas-like diffusivity. This enhances mass transfer kinetics, allowing for sharper peaks and significantly faster run times compared to traditional HPLC—highly beneficial for resolving complex Landiolol stereoisomeric mixtures[3].
Protocol: UPC2 Separation Workflow
-
Column Selection: Use a Daicel CHIRALPAK® IF column (150 mm × 4.6 mm, 3 µm)[3].
-
Mobile Phase Preparation: Utilize supercritical CO2 paired with a co-solvent modifier consisting of Methanol / n-Butanol / Acetonitrile (1:1:1, v/v/v) containing 0.5% NH3·H2O[3].
-
Operational Parameters: Set the flow rate to 2.8 mL/min. Maintain the Automated Back Pressure Regulator (ABPR) at 120–150 bar to ensure the CO2 remains in a supercritical state[3].
-
Detection & Validation: Monitor via UV at 220 nm. Validate the run by confirming baseline separation of all stereoisomers before proceeding to quantitative analysis.
Quantitative Data Summary
The following table summarizes the expected baseline chromatographic performance based on established Daicel CHIRALPAK IF HPLC parameters[2]. Use this as your reference standard for system suitability testing.
| Chromatographic Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (tR, min) | 7.3 | 9.7 |
| Theoretical Plates (N) | 4257 | 7067 |
| Tailing Factor (T) | 1.7 | 1.2 |
| Resolution (Rs) | - | 5.2 |
Workflow Visualizations
Caption: Workflow for Landiolol stereoisomer separation detailing HPLC and SFC mode selection.
Troubleshooting & FAQs
Q1: I am experiencing severe peak tailing for the second Landiolol enantiomer. How can I correct this? A: Peak tailing in basic drugs like Landiolol is almost always caused by secondary interactions with residual silanols on the silica support of the CSP.
-
Actionable Fix: Ensure your mobile phase contains a basic additive. For normal phase HPLC, adding 0.1% Ethanolamine or Diethylamine (DEA) is critical[2],[1]. For SFC, adding 0.5% NH3·H2O to the co-solvent modifier will mask these silanol sites and sharpen the peaks[3].
Q2: The resolution (Rs) between the (S)- and (R)-enantiomers is below 1.5. What parameters should I optimize first? A: If Rs < 1.5, the inclusion complexation is not differentiating the stereocenters effectively. Follow this optimization hierarchy:
-
Modify the Alcohol Modifier: Switch from Methanol to Isopropanol or Ethanol. Bulkier alcohols alter the steric environment within the chiral cavity, often increasing selectivity (α).
-
Temperature Modulation: Lowering the column temperature (e.g., from 40°C to 25°C) often increases resolution in chiral chromatography because enantiomeric separation is typically an enthalpy-driven process.
-
Stationary Phase Screening: If CHIRALPAK IF fails, screen a Cellulose tris(4-methylbenzoate) phase (e.g., CHIRALCEL OJ-H equivalent), which has documented high efficacy for Landiolol isomers A, B, and C[1].
Q3: Can I use Reverse Phase (RP) chromatography for Landiolol chiral separation? A: Yes. While normal phase is traditional, solvent-resistant columns like the YMC CHIRAL ART Cellulose SB can operate in reverse-phase mode[4].
-
Actionable Fix: In RP, use an aqueous buffer (like 20 mM ammonium bicarbonate, pH 9.0) paired with Acetonitrile. The higher pH ensures the basic amine of Landiolol is deprotonated, increasing its affinity for the hydrophobic chiral selector and preventing peak distortion.
Caption: Decision tree for troubleshooting poor resolution and peak tailing in Landiolol separation.
References
-
Title: Landiolol - Daicel Chiral Technologies Source: chiraltech.com URL: [Link]
- Title: CN101858892A - Method for detecting landiolol hydrochloride optical isomers by high efficiency liquid chromatography Source: Google Patents URL
-
Title: Waters ACQUITY UPC2 Bibliography Source: lcms.cz URL: [Link]
-
Title: Separation of impurities from Landiolol and its analogues Source: shhanking.com URL: [Link]
Sources
- 1. CN101858892A - Method for detecting landiolol hydrochloride optical isomers by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 2. chiraltech.com [chiraltech.com]
- 3. lcms.cz [lcms.cz]
- 4. Separation of impurities from Landiolol and its analogues-Hanking Instrument & Equipment [en.shhanking.com]
troubleshooting low yield in (2R,4R)-Landiolol synthesis
Welcome to the Technical Support Center for the synthesis of (2R,4R)-Landiolol hydrochloride . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the scale-up and synthesis of this ultra-short-acting β1-selective adrenergic receptor antagonist.
The synthesis of Landiolol relies on sensitive ester linkages and regioselective epoxide ring-opening steps. Minor deviations in solvent selection or basicity can trigger cascading side reactions, drastically reducing your overall yield. This guide moves beyond standard protocols to explain the chemical causality behind these failures and provides field-proven, self-validating solutions.
Part 1: Synthetic Workflow & Bottleneck Identification
Fig 1: Four-step synthetic workflow of (2R,4R)-Landiolol highlighting the critical yield bottleneck.
Part 2: Troubleshooting Guide (Q&A)
Q1: Why am I seeing a massive yield drop (< 60%) and a high percentage of impurities during the epoxide ring-opening step? Causality & Expert Insight: The most common cause of yield loss during the reaction of the epoxide intermediate with N-(2-aminoethyl)morpholine-4-carboxamide is the choice of solvent. Historically, protocols utilized alcohols like methanol or isopropanol. However, under the basic conditions required for the amine nucleophilic attack, these alcohol solvents are deprotonated to form alkoxides. These alkoxides act as strong nucleophiles that attack the sensitive (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester group of the Landiolol backbone, causing transesterification (e.g., forming isopropyl ester impurities) or complete ester hydrolysis ()[1]. Self-Validating Solution: Switch the reaction solvent to a non-nucleophilic, polar aprotic solvent like 1,4-dioxane . 1,4-dioxane provides excellent solubility for both the amine and the epoxide without participating in transesterification, thereby suppressing the impurity profile to <0.1% and boosting the step yield significantly.
Fig 2: Mechanistic divergence in epoxide ring opening based on solvent selection.
Q2: My alkylation step using DMSO and Sodium Hydride (NaH) is producing a foul-smelling mixture and low yields. What is happening? Causality & Expert Insight: Using strong bases like NaH in Dimethyl Sulfoxide (DMSO) at elevated temperatures causes strong self-heating and disproportionation of the solvent ()[2]. DMSO is not completely stable to strong alkali; it decomposes to yield foul-smelling dimethyl sulfide. Furthermore, the oxidative nature of DMSO under these conditions can oxidize the hydroxyl or amine groups, leading to ketone or nitrogen oxide impurities. Self-Validating Solution: Replace the NaH/DMSO system with a milder base (e.g., Potassium Carbonate, K₂CO₃) in a more stable solvent like acetonitrile or MTBE (Methyl tert-butyl ether). If DMSO must be used, strictly control the reaction temperature to <40°C.
Q3: How do I ensure the correct (2R,4R) stereochemistry is maintained without racemization? Causality & Expert Insight: The stereocenters are established by the chiral pool starting materials—specifically, the (S)-ketal chloride and the chiral epoxide. Racemization typically occurs if the epoxide ring opening is forced under excessively harsh thermal conditions (>80°C), which promotes Sₙ1-like carbocation formation rather than the desired Sₙ2 inversion/retention pathways. Self-Validating Solution: Maintain the ring-opening reaction temperature strictly between 35–45°C. The Sₙ2 attack of the primary amine on the less hindered terminal carbon of the epoxide preserves the adjacent stereocenter perfectly.
Part 3: Quantitative Data Comparison
The following table summarizes the quantitative impact of solvent selection on the critical epoxide ring-opening step, demonstrating why historical methods fail and how the optimized protocol restores yield.
| Reaction Solvent | Temperature | Transesterification Impurity (%) | Isolated Step Yield (%) |
| Methanol | 25°C | > 5.0% | ~ 45.0% |
| Isopropanol / Water | 40°C | 0.4% - 1.2% | 55.0% - 60.0% |
| 1,4-Dioxane (Optimized) | 40°C | < 0.1% | > 85.0% |
(Note: Data synthesized from comparative yield studies in Landiolol process optimization[1],[2]).
Part 4: Step-by-Step Experimental Protocol
Optimized Epoxide Ring-Opening & Salt Formation (Self-Validating System)
This protocol utilizes in-process controls to ensure the reaction self-validates before proceeding to the next step, preventing the carryover of impurities.
-
Preparation: In a dry, nitrogen-purged reactor, add 1.0 equivalent of the epoxide intermediate (3-[4-(2S,3-epoxypropoxy)phenyl]propionic acid (2,2-dimethyl-1,3-dioxolan-4S) methyl ester).
-
Solvent Addition: Dissolve the epoxide in anhydrous 1,4-dioxane (15–20 mL/g of epoxide). Validation: Ensure complete dissolution; the mixture should be a clear, pale solution.
-
Amine Addition: Add 1.5 to 2.0 equivalents of N-(2-aminoethyl)morpholine-4-carboxamide. Causality: Using an excess ensures complete consumption of the valuable epoxide and suppresses amine dimerization side-reactions.
-
Reaction Execution: Heat the mixture to 35–45°C. Stir continuously for 15-18 hours.
-
In-Process Control (IPC): Monitor the reaction via HPLC. Validation: Do not proceed to workup until the epoxide peak area is <0.5%.
-
Workup & Extraction: Cool to room temperature and concentrate the 1,4-dioxane under reduced pressure. Partition the resulting residue between ethyl acetate and water. Wash the organic layer twice with saturated brine. Causality: The brine wash effectively partitions the excess hydrophilic amine into the aqueous layer, self-purifying the organic phase.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the (2R,4R)-Landiolol free base as a pale yellow oil.
-
Salt Formation: Dissolve the free base in a minimal amount of cold acetone. Slowly add a stoichiometric amount of 18% HCl in isopropanol at 0–5°C.
-
Isolation: Filter the resulting white suspension, wash with cold acetone, and dry under vacuum at 25°C for 12 hours to obtain (2R,4R)-Landiolol hydrochloride ()[3].
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use column chromatography to purify the final product if my yield is low? A: While possible at a bench scale, it is highly discouraged for industrial scale-up due to the high polarity of Landiolol and the prohibitive cost of silica gel at scale. The optimized 1,4-dioxane route produces a high-purity free base that can be directly crystallized as the hydrochloride salt, entirely bypassing the need for chromatography.
Q: Why is my final salt "oiling out" instead of forming a white crystalline powder? A: "Oiling out" (phase separation without crystallization) occurs if the crystallization solvent is too non-polar, if the HCl addition is too rapid, or if residual water is present in the system. Ensure strictly anhydrous conditions during the HCl addition, maintain the temperature below 5°C, and use cold acetone to triturate the oil into a crystalline solid.
Part 6: References
-
Title: CN108752308A - A kind of preparation method of hydrochloride landiolol Source: Google Patents URL:
-
Title: EP 2687521 B1 - Process for the enantioselective synthesis of landiolol Source: Google Patents URL:
Sources
Technical Support Center: (2R,4R)-Landiolol Degradation Analysis
This guide serves as a specialized technical resource for the identification and analysis of (2R,4R)-Landiolol degradation products. It is designed for analytical chemists and formulation scientists requiring in-depth troubleshooting and validated protocols.
Product: (2R,4R)-Landiolol (Ultra-short-acting
Part 1: Troubleshooting Guide & FAQs
Q1: I am observing a massive peak eluting at the solvent front (low ) that increases over time in aqueous solution. What is it?
Diagnosis: This is almost certainly Metabolite M1 (Landiolol Acid) . Technical Insight: Landiolol contains a labile ester linkage designed for rapid hydrolysis by plasma esterases. In vitro, this bond is highly susceptible to spontaneous hydrolysis, especially at pH > 6.0 or in the presence of protic solvents.
-
The Mechanism: Water attacks the carbonyl carbon of the ester, cleaving the molecule into the carboxylic acid (M1) and the alcohol component (a dioxolane derivative).
-
Why it elutes early: The hydrolysis product, M1, contains a free carboxylic acid group. At neutral or basic pH, this is ionized (carboxylate), making it extremely polar and unretained on standard C18 columns.
-
Actionable Fix:
-
Acidify Mobile Phase: Use 0.1% Formic Acid or TFA to suppress ionization of the carboxylic acid (keeping it neutral) to increase retention.
-
Switch Column: If retention is still poor, switch to a polar-embedded C18 or a HILIC column to capture the polar acid fragment.
-
Q2: My LC-MS spectrum shows a persistent impurity at m/z 887. Is this a contamination?
Diagnosis: This is likely the Landiolol Dimer (Process Impurity) , not an external contaminant. Technical Insight: During synthesis or concentrated storage, the secondary amine of the Landiolol "tail" can react with the ester or activated acid precursor of another Landiolol molecule, forming an amide linkage.
-
Identification: The mass (
Da) corresponds roughly to . Specifically, it is a condensation product where the morpholine-side chain attacks the propionate ester. -
Verification: Check for the loss of the characteristic fragment
157 (the morpholine tail) in MS/MS, as one of the tails is modified in the dimer structure.
Q3: How do I distinguish between oxidative degradation and metabolic oxidation (M2)?
Diagnosis: You must differentiate between N-oxides (chemical oxidation) and
-
Metabolite M2: Formed in vivo via
-oxidation of the M1 acid chain.[][3][4][5][6] It is a substituted benzoic acid.[][3][4][6] This rarely forms in forced degradation unless specific biomimetic oxidative catalysts are used. -
Chemical Oxidation: Forcing conditions (Peroxide) typically attack the morpholine nitrogen or the secondary amine, forming N-oxides (
). -
Differentiation Strategy: Compare retention times. N-oxides are generally more polar than the parent but less polar than the truncated M2 benzoic acid. Use high-resolution MS (HRMS) to confirm the elemental composition (M2 has lost carbon atoms; N-oxide has gained oxygen).
Q4: The "Alcohol" degradation product is not appearing in my UV chromatogram. Why?
Diagnosis: The alcohol fragment lacks a chromophore . Technical Insight: Hydrolysis yields two parts:
-
M1 (Acid): Contains the phenyl ring
UV active (220/254 nm). -
Alcohol ([(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol): An aliphatic ketal
UV inactive. Actionable Fix:
-
Use RI or CAD: Refractive Index or Charged Aerosol Detection is required to quantify the alcohol fragment.
-
LC-MS: The alcohol is ionizable (though weak) or can be derivatized.
Part 2: Experimental Protocols
Protocol A: Optimized Forced Degradation Study
Objective: Generate and identify primary degradants to validate stability-indicating methods.[7]
1. Hydrolytic Stress (Acid/Base)
-
Step 1: Prepare a 1 mg/mL solution of (2R,4R)-Landiolol in 0.1 N HCl.
-
Step 2: Reflux at 60°C for 2 hours.
-
Step 3: Neutralize with 0.1 N NaOH prior to injection.
-
Step 4: Repeat with 0.1 N NaOH (expect extremely rapid degradation; reduce time to 15 mins if necessary).
-
Target: Degradation of 10–20%.
-
Expected Product: Quantitative conversion to M1 (Acid) and Alcohol .
2. Oxidative Stress
-
Step 1: Prepare 1 mg/mL solution in 3%
. -
Step 2: Incubate at Room Temperature for 24 hours.
-
Step 3: Quench with sodium thiosulfate.
-
Expected Product: N-Oxides (+16 Da) and potential morpholine ring opening.
3. Photolytic Stress
-
Step 1: Expose solid powder and solution (in quartz vials) to 1.2 million lux hours (ICH Q1B).
-
Expected Product: Landiolol is generally photostable, but look for decarboxylation products if the ester cleaves.
Protocol B: LC-MS/MS Identification Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
MS Source: ESI Positive Mode.
-
Key Transitions:
-
Parent (Landiolol):
(Morpholine-urea tail fragment). -
M1 (Acid):
(Loss of dioxolane-methyl group). -
Dimer Impurity:
.
-
Part 3: Data Visualization & Summary
Table 1: Key Degradation Products & Impurities
| Compound Name | Origin | RRT (Approx)* | Mass ( | Key Fragment ( | Description |
| (2R,4R)-Landiolol | Parent | 1.00 | 510.2 | 157.1 | Active Drug |
| Metabolite M1 | Hydrolysis | 0.45 | 396.2 | 157.1 | Carboxylic acid formed by ester cleavage. |
| Dioxolane Alcohol | Hydrolysis | 0.20** | 133.1 | - | UV Inactive. Alcohol part of ester.[][3][6] |
| Impurity B (Dimer) | Process | 1.85 | 887.5 | - | Amide condensation dimer. |
| N-Oxide | Oxidation | 0.85 | 526.2 | 173.1 | Oxidation on Morpholine N. |
*Relative Retention Time (RRT) on standard C18. M1 elutes much earlier due to polarity. **Requires non-UV detector.
Degradation Pathway Diagram
Figure 1: Primary degradation pathways of Landiolol. The dominant pathway is ester hydrolysis yielding M1 and the Alcohol.[][4] Secondary degradation of the Alcohol yields Glycerol and Acetone under acidic conditions.
References
-
New Drug Approvals. (2025). Landiolol: Synthesis, Metabolism, and Pharmacokinetics. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Clinical Pharmacology Review: Landiolol (Rapiblyk). Retrieved from [Link]
-
Krumpl, G., et al. (2017).[] Bolus application of landiolol and esmolol: comparison of the pharmacokinetic and pharmacodynamic profiles. European Journal of Clinical Pharmacology.
- Nakamura, K., et al. (2014). Structural analysis of an impurity of the drug landiolol. Journal of Pharmaceutical and Biomedical Analysis. (Contextualized via search result 1.17).
-
PubChem. (2025).[3] Landiolol Hydrochloride Compound Summary. Retrieved from [Link]
Sources
Technical Support Center: Landiolol (2R,4R) LC-MS/MS Analysis
Topic: Overcoming Matrix Effects & Stability Challenges in (2R,4R)-Landiolol Quantification Document ID: TS-LAN-004 Last Updated: October 2023
Introduction: The "Phantom" Matrix Effect
Welcome to the technical support guide for Landiolol analysis. If you are observing low recovery, high variability, or signal drift in your LC-MS/MS assay, you are likely facing a compound problem: true matrix effects (ion suppression) compounded by pseudo-matrix effects (rapid enzymatic degradation).
Landiolol is an ultra-short-acting
This guide provides a self-validating workflow to distinguish and eliminate both issues.
Module 1: Pre-Analytical Stabilization (The Critical Step)
Issue: "My recovery is low (<50%), but the internal standard looks fine." Diagnosis: This is likely not a matrix effect. It is enzymatic hydrolysis converting Landiolol to its inactive metabolite (M1). Mechanism: Plasma pseudocholinesterases remain active in collected blood/plasma at room temperature, halving the concentration of Landiolol every ~4 minutes.
Protocol: The "Ice-Stop" & Inhibitor Method
Do not rely solely on EDTA.[2] You must use a specific esterase inhibitor.
| Step | Action | Technical Rationale |
| 1 | Collection | Collect blood into pre-chilled tubes containing NaF/KOx (Sodium Fluoride/Potassium Oxalate). |
| 2 | Inhibition | Preferred: Add Neostigmine or Pyridostigmine Bromide (10 µg/mL final conc.) immediately. |
| 3 | Temperature | Keep samples in an ice bath (4°C) strictly until centrifugation. |
| 4 | Acidification | Add 10-20 µL of 1M Formic Acid per 1 mL plasma (Target pH ~3.5). |
Validation Check: Spike whole blood with Landiolol at room temperature. Wait 10 minutes. If you lose >10% signal compared to a T=0 sample, your stabilization is insufficient.
Module 2: Extraction Strategies (Cleaning the Matrix)
Issue: "I have huge ion suppression at the Landiolol retention time." Diagnosis: Co-eluting phospholipids (GPC/LPC) are competing for ionization in the ESI source. Resolution: Move from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
Comparative Extraction Protocols
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (MCX) |
| Cleanliness | Low (High Phospholipids) | High | Very High |
| Recovery | >90% | ~70-85% | >85% |
| Matrix Effect | High Risk | Low Risk | Minimal |
| Recommendation | Avoid for Landiolol | Recommended | Gold Standard |
Recommended Protocol: Liquid-Liquid Extraction (LLE)
Based on validated methods [1, 3].
-
Aliquot: 200 µL stabilized plasma.
-
Buffer: Add 50 µL Ammonium Acetate (10 mM, pH 9.0) to basify (ensures Landiolol is uncharged).
-
Solvent: Add 1.5 mL Diethyl Ether : Dichloromethane (60:40 v/v) .
-
Agitate: Vortex 5 min; Centrifuge 5 min at 4000 rpm.
-
Transfer: Transfer organic layer to clean tube.
-
Dry: Evaporate under nitrogen stream at 40°C.
-
Reconstitute: 100 µL Mobile Phase.
Module 3: Chromatographic Resolution
Issue: "How do I separate Landiolol from its metabolite M1 and residual matrix?" Diagnosis: M1 is more polar. If they co-elute, M1 (often present at much higher concentrations) can suppress Landiolol ionization.
LC-MS/MS Conditions
-
Column: C18 (e.g., XBridge BEH C18 or equivalent), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 10% B (Divert flow to waste to remove salts)
-
0.5 min: 10% B (To MS)
-
3.0 min: 90% B
-
3.5 min: 90% B (Wash phospholipids)
-
3.6 min: 10% B (Re-equilibrate)
-
-
MRM Transitions (ESI+):
-
Landiolol: 510.2
157.2 (Quant), 510.2 133.1 (Qual) [1]. -
IS (Bisoprolol or Landiolol-d6): 326.3
116.1 (for Bisoprolol).[3]
-
Module 4: Workflow Visualization
The following diagram illustrates the critical decision points where matrix effects and stability issues must be managed.
Caption: Critical Control Points for Landiolol Analysis. Red node indicates the mandatory stabilization step to prevent pseudo-matrix effects.
Troubleshooting FAQ
Q: Can I use Bisoprolol as an Internal Standard? A: Yes, Bisoprolol is structurally similar and widely used [1]. However, a stable isotope-labeled IS (Landiolol-d6 ) is superior because it perfectly co-elutes with Landiolol, compensating for any matrix suppression that occurs at that specific retention time. If using Bisoprolol, ensure it is chromatographically separated from the main phospholipid elution zone.
Q: My calibration curve is non-linear at low concentrations. A: This is often due to adsorption . Landiolol is a basic amine. Use polypropylene tubes and autosampler vials. Avoid glass, or use silanized glass, to prevent the drug from sticking to the container walls at low concentrations (0.5 - 5 ng/mL).
Q: I see a peak in my blank samples. A: Check your carryover. Landiolol is sticky.
-
Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
Q: How do I calculate the Matrix Factor (MF)?
A: Perform the post-extraction spike experiment:
-
If
, you have suppression. Switch to LLE or SPE. -
If
but recovery is low, you have a stability problem (see Module 1).
References
-
He, Q., Shi, M., Liu, X., Sun, Y., Hu, L., Yang, Y., Fawcett, J. P., Gu, J., & Zhao, L. (2012). Determination of landiolol, an ultra-short-acting β1-receptor antagonist, in human plasma by liquid chromatography–tandem mass spectrometry.[1][3][4] Journal of Chromatography B, 891–892, 7–11.[3] Link
-
Suno, M., Kunisawa, T., Yamagishi, A., et al. (2009). Detection of landiolol using high-performance liquid chromatography/fluorescence: a blood esterase-sensitive ultra-short-acting beta(1)-receptor antagonist.[2][5][6][7] Journal of Chromatography B, 877(16-17), 1705-1708.[2] Link
-
Kloprogge, F., & McGready, R. (2014). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2301-2315. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detection of landiolol using high-performance liquid chromatography/fluorescence: a blood esterase-sensitive ultra-short-acting beta(1)-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of landiolol, an ultra-short-acting β₁-receptor antagonist, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
temperature sensitivity of (2R,4R)-Landiolol in aqueous solution
Executive Summary
You are likely working with (2R,4R)-Landiolol , the specific stereoisomer of the ultra-short-acting beta-blocker Landiolol. While the clinical formulation typically utilizes the (S)-enantiomer, the physicochemical stability profile described here applies to the (2R,4R) isomer due to the identical nature of the labile ester linkage.
The Critical Challenge: Landiolol is a "soft drug" designed to hydrolyze rapidly in vivo (t1/2 ~4 minutes). This intentional instability translates to significant handling challenges in vitro. In aqueous solution, the ester bond is highly susceptible to hydrolysis, driven by temperature and pH .
This guide provides the mechanistic understanding and troubleshooting protocols to maintain the integrity of your (2R,4R)-Landiolol solutions during experimental workflows.
Module 1: The Science of Instability
To troubleshoot effectively, you must understand the degradation mechanism. Landiolol contains a specific ester linkage that is the "kill switch" for the molecule.
The Degradation Pathway
The primary degradation route is the hydrolysis of the ester bond, yielding a carboxylic acid metabolite (M1) and an alcohol component.[] This reaction is:
-
Catalyzed by: Hydronium ions (acid), Hydroxide ions (base), and heat.
-
Kinetics: Follows pseudo-first-order kinetics in aqueous buffer.
The "U-Shape" pH Stability Curve
Landiolol exhibits a classic U-shaped pH-rate profile.
-
Alkaline Instability (pH > 7.0): Hydrolysis is extremely rapid due to saponification. A shift from pH 7.0 to 8.0 can increase the degradation rate by an order of magnitude.
-
Acidic Instability (pH < 4.0): Acid-catalyzed hydrolysis occurs, though generally slower than base catalysis.
-
The "Sweet Spot": The pH of maximum stability is approximately pH 5.0 – 6.0 .
Thermal Sensitivity (Arrhenius behavior)
The activation energy for this hydrolysis is significant.
-
Rule of Thumb: Every 10°C increase in temperature roughly triples the rate of hydrolysis for this specific ester.
-
Implication: A solution stable for 24 hours at 4°C may degrade >5% within 2 hours at 37°C.
Module 2: Visualization of Stability Logic
The following diagrams illustrate the degradation pathway and a logic flow for troubleshooting solution instability.
Diagram 1: Degradation Mechanism
Caption: Hydrolysis pathway of Landiolol in aqueous solution yielding the inactive M1 metabolite.
Diagram 2: Troubleshooting Workflow
Caption: Decision matrix for diagnosing rapid potency loss or precipitation in Landiolol experiments.
Module 3: Troubleshooting Guides (Q&A)
Scenario A: "My LC-MS shows a new peak at [M-116] or similar mass after 4 hours."
Diagnosis: This is the M1 Metabolite . You are experiencing rapid ester hydrolysis.[2][3] Root Cause: Likely pH drift or improper temperature control. Corrective Actions:
-
Buffer Selection: Are you using Phosphate Buffered Saline (PBS) at pH 7.4?
-
Correction: Switch to Acetate Buffer (pH 5.5) or Citrate Buffer (pH 6.0) for stock solutions. Phosphate ions can sometimes catalyze ester hydrolysis more than other buffers.
-
-
Temperature Control: Was the sample left in the autosampler at room temperature?
-
Correction: Set autosampler to 4°C. If 37°C incubation is required for the experiment, add the drug immediately before the assay starts.
-
Scenario B: "The powder won't dissolve, or precipitates upon standing."
Diagnosis: Solubility issue or "Salting Out." Root Cause: While Landiolol HCl is soluble (>100 mg/mL), high ionic strength or very cold temperatures at high concentrations can cause precipitation. Corrective Actions:
-
Dissolution Protocol: Dissolve the powder in pure water or low-salt buffer first. High concentrations of NaCl (saline) can decrease solubility (common ion effect/salting out).
-
Sonication: Use brief, pulsed sonication (keep it cold!) to aid dissolution.
-
Check Purity: If the solution turns cloudy over time, it may be the accumulation of the M1 metabolite , which has different solubility properties than the parent ester.
Scenario C: "Can I autoclave my stock solution?"
Answer: ABSOLUTELY NOT. Reasoning: Autoclaving (121°C) will completely destroy the molecule via hydrolysis within minutes. Protocol: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).
Module 4: Validated Experimental Protocols
Protocol 4.1: Preparation of Stable Stock Solution (10 mM)
This protocol maximizes stability for up to 24 hours at 4°C.
Reagents:
-
(2R,4R)-Landiolol Hydrochloride[4]
-
Sterile Water for Injection (WFI) or 10mM Acetate Buffer (pH 5.5)
-
Ice bath
Step-by-Step:
-
Chill: Place the solvent and the receiving vial on ice for 10 minutes prior to use. Target temp: < 4°C.
-
Weigh: Weigh the required amount of Landiolol HCl.
-
Dissolve: Add the chilled solvent. Vortex gently.
-
Note: Avoid vigorous shaking that introduces air bubbles, as oxidation is a secondary (though minor) degradation pathway.
-
-
pH Check: Spot check pH with a strip. If pH > 6.5, adjust carefully with dilute HCl or switch to Acetate buffer.
-
Aliquot: Immediately aliquot into single-use vials.
-
Storage:
-
Short term (hours): Keep on ice.
-
Long term (weeks): Snap freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 4.2: Stability Indicating HPLC Parameters
To verify the concentration of your (2R,4R)-Landiolol, use this method which separates the parent from the M1 metabolite.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (Ester absorption) |
| Temperature | Keep Column at 25°C (Do not heat column to 40°C) |
Module 5: Stability Data Summary
The following table summarizes the approximate stability windows based on Arrhenius kinetics and hydrolysis data for Landiolol esters.
| Condition | Temperature | pH | Estimated t90 (Time to 90% Potency) | Status |
| Ideal Storage | -20°C to -80°C | N/A (Solid/Frozen) | > 1 Year | Recommended |
| Reconstituted | 4°C (Fridge) | 6.0 | ~ 48 - 72 Hours | Safe for Stock |
| Benchtop | 25°C (Room Temp) | 6.0 | ~ 24 Hours | Use Immediately |
| Physiological | 37°C | 7.4 | < 4 Hours | Assay Limit |
| Alkaline Stress | 25°C | 9.0 | < 30 Minutes | Unstable |
Note: "Physiological" refers to buffer stability. In plasma, enzymatic hydrolysis reduces half-life to ~4 minutes.[3]
References
-
Chemical Structure & Impurities
-
Formulation pH & Stability
-
Clinical Pharmacology & Mechanism
- Title: Summary of Product Characteristics (Rapibloc).
- Source: Health Products Regul
- Relevance: Confirms the mechanism of action (ester hydrolysis)
-
Solubility & Handling
- Title: Troubleshooting poor solubility of Landiolol Hydrochloride in aqueous solutions.
- Source: BenchChem Technical Guides.
-
Relevance: Provides protocols for dissolution, including the use of sonication and pH adjustment.[7]
-
Metabolic Pathway Verification
Sources
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of Landiolol Hydrochloride? [synapse.patsnap.com]
- 4. CN102232930A - Landiolol hydrochloride pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Landiolol hydrochloride CAS#: 144481-98-1 [m.chemicalbook.com]
- 9. Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(2R,4R)-Landiolol vs Esmolol cardioselectivity comparison
An objective, data-driven comparison between (2R,4R)-Landiolol and Esmolol requires decoupling their shared classification as "ultra-short-acting β1-blockers" to examine their distinct receptor kinetics, intracellular signaling biases, and hemodynamic footprints.
For researchers and drug development professionals, selecting the appropriate agent hinges on understanding how subtle molecular differences translate into profound physiological outcomes—specifically regarding cardioselectivity, negative inotropy, and receptor pharmacochaperoning.
Pharmacodynamic & Pharmacokinetic Synthesis
While both compounds are designed for rapid heart rate control, landiolol possesses a morpholine moiety that significantly alters its receptor affinity and lipid membrane interactivity. Landiolol demonstrates an ~8-fold higher cardioselectivity in vitro and a significantly smaller volume of distribution (Vd) compared to esmolol, allowing for faster titration and offset 1.
Table 1: Quantitative Pharmacological Profile Comparison
| Parameter | (2R,4R)-Landiolol Hydrochloride | Esmolol Hydrochloride |
| β1 Receptor Affinity (Ki, Human) | ~62 nM | ~125 nM |
| β2 Receptor Affinity (Ki, Human) | ~1890 nM | ~2620 nM |
| Cardioselectivity Ratio (β1/β2) | 216 – 255 | 30 – 33 |
| Elimination Half-Life (t½) | ~3.96 minutes | ~9.19 minutes |
| Volume of Distribution (Vd) | 0.16 – 0.24 L/kg | 3.43 L/kg |
| Membrane Lipid Raft Interactivity | Absent | Present / Variable |
| Pharmacochaperoning Activity | Absent (No Rebound) | Present (Rebound Risk) |
In Vitro Validation: Receptor Selectivity & Pharmacochaperoning
To objectively quantify cardioselectivity, researchers rely on heterologous expression systems to isolate receptor subtypes. Furthermore, extended exposure to these antagonists reveals divergent effects on receptor trafficking.
Experimental Protocol 1: Radioligand Displacement Assay
-
Causality of Model Selection: Native cardiomyocytes express fluctuating ratios of β1, β2, and β3 receptors. By utilizing HEK293 cells stably transfected with either human ADRB1 or ADRB2 genes, we eliminate receptor crosstalk, isolating the precise binding kinetics of the target compound 2.
-
Methodology:
-
Harvest membranes from HEK293-β1 and HEK293-β2 cell lines.
-
Incubate membrane preparations with a constant concentration of the radioligand [125I]-cyanopindolol.
-
Introduce unlabeled landiolol or esmolol in ascending logarithmic concentrations (10⁻¹⁰ to 10⁻⁴ M) to compete for receptor binding sites.
-
Isolate bound radioligands via rapid vacuum filtration through glass fiber filters, followed by liquid scintillation counting.
-
-
Self-Validating Control: A parallel control well containing 10 µM propranolol is used to saturate all specific receptor sites. The residual radioactive signal defines the Non-Specific Binding (NSB) baseline. Specific binding is mathematically validated only if Total Binding minus NSB yields a reproducible signal window.
The Pharmacochaperoning Phenomenon
A critical differentiator discovered in prolonged in vitro assays is esmolol's behavior as a "pharmacochaperone." When cells are exposed to ≥1 μM esmolol for ≥24 hours, the drug binds to nascent β1-receptors in the endoplasmic reticulum (ER), facilitating their export to the cell surface. This upregulation sensitizes the cell, causing rebound tachycardia upon drug discontinuation. Landiolol lacks this structural liability, maintaining stable receptor homeostasis 2.
Fig 1: Divergent pharmacochaperoning effects of Esmolol vs Landiolol on β1-receptor upregulation.
Ex Vivo Validation: Decoupling Chronotropy from Inotropy
In clinical settings, β-blocker-induced hypotension is a major adverse event. To determine whether this is driven by peripheral vasodilation or direct myocardial depression (negative inotropy), researchers utilize isolated heart models.
Experimental Protocol 2: Langendorff Perfused Rabbit Heart
-
Causality of Model Selection: The isolated Langendorff preparation strips away systemic vascular resistance (afterload), venous return (preload), and baroreceptor reflexes. This isolates the pure myocardial response, allowing us to definitively prove that differential hypotensive effects are due to intrinsic negative inotropy 3.
-
Methodology:
-
Cannulate the aorta of an excised rabbit heart and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer (37°C).
-
Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer to measure Left Ventricular Developed Pressure (LVDP) and its first derivative, LVdP/dt(max) (a load-independent marker of contractility).
-
Induce baseline tachycardia via continuous perfusion of 10⁻⁷ M isoproterenol.
-
Administer landiolol or esmolol in ascending steps (10⁻⁶ to 10⁻⁴ M).
-
-
Self-Validating Control: Hearts are subjected to a 30-minute drug-free equilibration phase. Any preparation failing to maintain a baseline LVDP of >80 mmHg or exhibiting spontaneous arrhythmias during this window is systematically excluded. This ensures that subsequent drug-induced depressions in LVdP/dt(max) are true pharmacological effects, not artifactual tissue degradation.
Experimental Data Outcomes: While both agents provide equipotent negative chronotropy (heart rate reduction), esmolol induces a significantly more profound depression of contractility. At high concentrations (3 × 10⁻⁵ M), esmolol depressed LVDP to 47 ± 26 mmHg and LVdP/dt(max) to 650 ± 287 mmHg/s. In contrast, landiolol preserved hemodynamics significantly better, maintaining LVDP at 68 ± 20 mmHg and LVdP/dt(max) at 897 ± 236 mmHg/s 3.
Fig 2: Parallel in vitro and ex vivo experimental workflows for evaluating β-blocker profiles.
Translational Implications
The superior β1/β2 selectivity ratio and reduced negative inotropy of landiolol directly translate to clinical advantages in hemodynamically unstable populations. In critically ill patients (e.g., septic shock or post-operative intensive care), landiolol provides superior heart rate control without the concurrent drop in Mean Arterial Pressure (MAP) frequently observed with esmolol 4, 5. This makes landiolol the preferred investigational and clinical tool when precise chronotropic modulation is required without compromising cardiac output.
References
-
Frontiers in Pharmacology (2013). Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol.6
-
MDPI (2024). An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation.1
-
Journal of Pharmacology and Experimental Therapeutics (2016). Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions.2
-
ResearchGate / Journal of Anesthesia. Landiolol has a less potent negative inotropic effect than esmolol in isolated rabbit hearts.3
-
Benchchem (2025). A Head-to-Head Comparison of Landiolol Hydrochloride and Esmolol for Rapid Heart Rate Control in a Research Setting.7
-
PMC (2025). Comparison of the efficacy and safety of Landiolol and Esmolol in critically ill patients: a propensity score-matched study.4
-
Cardiac Failure Review (2025). Comparison of Landiolol and Esmolol on Haemodynamic Responses During Weaning of Intensive Care Unit Patients with Reduced Ejection Fraction after Vascular Surgery.5
Sources
- 1. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation | MDPI [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the efficacy and safety of Landiolol and Esmolol in critically ill patients: a propensity score-matched study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Haemodynamic Responses to Landiolol Versus Esmolol | CFR Journal [cfrjournal.com]
- 6. Frontiers | Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stereochemical Determinants of Efficacy: A Comparative Analysis of Landiolol (2S,4S)- and (2R,4R)- Isomers
Executive Summary
Landiolol hydrochloride is an ultra-short-acting, highly selective
This guide provides a technical comparison of the active eutomer, Landiolol (2S,4S) , versus its enantiomeric distomer, the (2R,4R)-isomer . While the (2S,4S)-isomer exhibits nanomolar affinity and high selectivity for the
Chemical Basis of Potency
The pharmacological activity of Landiolol is strictly governed by its stereochemistry. The molecule contains two defined stereocenters:
-
C2 (Propanolamine chain): Determines receptor binding affinity.
-
C4 (Dioxolane ring): Influences metabolic stability and steric fit.
Stereochemical Configuration
| Isomer | Configuration | Designation | Pharmacological Role |
| Landiolol (Active) | (2S, 4S) | (-)-Eutomer | High-affinity |
| Isomer B (Inactive) | (2R, 4R) | (+)-Distomer | Low-affinity / Impurity |
Mechanistic Insight: The (S)-configuration at the
Comparative Pharmacodynamic Profile
The following data synthesizes binding affinity (
Receptor Binding Affinity ( )[2]
| Compound | Selectivity Ratio ( | Potency Status | ||
| Landiolol (2S,4S) | 62.0 | 1890 | ~30.5 | High Potency |
| Landiolol (2R,4R) | > 5,000 | > 10,000 | N/A | Negligible |
| Esmolol (Reference) | 125.0 | 2620 | ~21.0 | Moderate Potency |
*Note: Exact
Functional Potency (In Vivo/Ex Vivo)
In isolated rabbit heart models, the (2S,4S)-isomer demonstrates a rapid onset of negative chronotropic effects (heart rate reduction) without significant negative inotropic effects (contractility reduction) at therapeutic doses.
-
Chronotropic Potency (
): Landiolol (2S,4S) is approximately 8-fold more potent than Esmolol.[2] -
Cardioselectivity: The (2S,4S)-isomer exhibits a cardioselectivity index of 255 (vs. 33 for Esmolol), minimizing bronchoconstrictive side effects mediated by
-receptors.
Signal Transduction Pathway
Landiolol exerts its effect by competitively antagonizing the
Figure 1: Mechanism of Action. Landiolol (2S,4S) competitively binds to the
Experimental Methodologies
To validate the potency differences between isomers, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the affinity constant (
-
Membrane Preparation:
-
Transfect CHO (Chinese Hamster Ovary) cells with human
-cDNA. -
Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000 x g for 20 min to isolate membrane fractions.
-
-
Incubation:
-
Ligand: Use [
I]-Iodocyanopindolol (approx. 50 pM) as the radioligand. -
Competitor: Add increasing concentrations (
to M) of Landiolol (2S,4S) or (2R,4R) . -
Incubate at 25°C for 60 minutes to reach equilibrium.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters.
-
Wash filters 3x with ice-cold buffer.
-
Measure radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Isolated Perfused Heart (Langendorff)
Objective: Assess functional potency (negative chronotropy) in a tissue system.
-
Preparation: Isolate hearts from male Hartley guinea pigs.
-
Perfusion: Perfuse via aorta with Krebs-Henseleit solution (37°C, oxygenated with 95%
/5% ) at constant pressure (70 mmHg). -
Induction: Induce tachycardia by continuous infusion of Isoproterenol (
M). -
Dosing: Administer bolus injections of Landiolol isomers (0.1 - 100
g). -
Measurement: Record Heart Rate (HR) and Left Ventricular Developed Pressure (LVDP) via a latex balloon transducer.
-
Validation: The (2S,4S) isomer should produce a dose-dependent reduction in HR, whereas the (2R,4R) isomer should show minimal effect at equimolar concentrations.
Synthesis and Purity Workflow
Understanding the origin of the isomers is crucial for quality control. Landiolol is synthesized via a chiral pathway to ensure the (S,S) configuration.
Figure 2: Simplified Chiral Synthesis Workflow. Ensuring the (S)-configuration at the starting material and maintaining stereocontrol is vital to avoid (2R,4R) impurities.
Conclusion
The therapeutic efficacy of Landiolol is intrinsically linked to its (2S,4S) stereochemistry.
-
(2S,4S)-Landiolol is the active pharmaceutical ingredient, offering high potency (
62 nM) and ultra-short duration of action. -
(2R,4R)-Landiolol acts as a distomer with negligible affinity. Its presence is strictly controlled as an impurity to prevent off-target effects or metabolic competition.
For drug development professionals, ensuring enantiomeric purity is not merely a regulatory requirement but a fundamental determinant of the drug's high cardioselectivity and safety profile.
References
-
Iguchi, S., et al. (1992).[4] "Development of a highly cardioselective ultra short-acting beta-blocker, ONO-1101."[5] Chemical & Pharmaceutical Bulletin, 40(6), 1462-1469.
-
BenchChem. (2025).[3] "The Discovery and Development of Landiolol Hydrochloride: A Technical Overview." BenchChem Technical Guides.
-
Shibata, S., et al. (2012).[6] "Direct Effects of Esmolol and Landiolol on Cardiac Function, Coronary Vasoactivity, and Ventricular Electrophysiology in Guinea-Pig Hearts." Journal of Pharmacological Sciences, 118(2), 255-265.[6]
-
Nasrollahi-Shirazi, S., et al. (2016). "Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions." Journal of Pharmacology and Experimental Therapeutics, 359(1), 73-81.
-
Ono Pharmaceutical Co., Ltd. (2023). "Landiolol Hydrochloride (Onoact) Interview Form." Ono Pharmaceutical Medical Information.
Sources
(2R,4R)-Landiolol Reference Standard: Certification and Chiral Analysis Guide
Executive Summary: The Stereochemical Imperative
In the development of ultra-short-acting beta-blockers like Landiolol Hydrochloride, stereochemical purity is not merely a regulatory checkbox—it is the determinant of efficacy and safety.[1] Landiolol is chemically designed as the (S,S)-isomer (specifically [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate).[1][2][3]
The (2R,4R)-Landiolol isomer represents the full enantiomer (distomer) of the active pharmaceutical ingredient (API).[1] Its presence indicates fundamental failures in the chiral synthesis or resolution processes. This guide provides a technical comparison of analytical methodologies for identifying this critical impurity and outlines the rigorous certification protocol required for the (2R,4R)-Landiolol Reference Standard.[1]
Technical Comparison: Chiral Separation Strategies
The core challenge in Landiolol analysis is separating the (2R,4R) enantiomer from the (S,S) API and the diastereomers ((2R,4S) and (2S,4R)).[1] Below, we compare the two dominant industry standards: Traditional Normal Phase (NP) vs. Modern Reversed-Phase (RP) Chiral HPLC.
Comparative Performance Analysis
| Feature | Method A: Traditional Normal Phase | Method B: Immobilized Reversed-Phase (Recommended) |
| Column Chemistry | Coated Amylose/Cellulose (e.g., Chiralpak AD-H) | Immobilized Cellulose (e.g., YMC Chiral Art Cellulose-SB) |
| Mobile Phase | Hexane / Isopropanol / DEA | Acetonitrile / Aqueous Buffer (pH 4-5) |
| Solubility | Poor for Landiolol HCl (requires free base conversion) | Excellent for Landiolol HCl salt |
| MS Compatibility | Incompatible (Non-volatile solvents) | High (Compatible with ESI-MS) |
| Resolution ( | High ( | Moderate to High ( |
| Cost/Run | High (Solvent consumption) | Low (Aqueous based) |
| Robustness | Low (Sensitive to moisture/temperature) | High (Immobilized phase is stable) |
Expert Insight: While Normal Phase has historically been the "gold standard" for chiral resolution, it requires the Landiolol salt to be neutralized to its free base form to dissolve in Hexane, introducing sample preparation errors. The Reversed-Phase method using immobilized selectors (Method B) allows direct injection of the hydrochloride salt, minimizing degradation and enabling LC-MS confirmation of the (2R,4R) peak.[1]
Experimental Protocol: Reversed-Phase Chiral Analysis
This protocol is designed to be a self-validating system . It includes a System Suitability Test (SST) that must pass before data is accepted.[1]
A. Reagents & Standards[1][4][5][6]
-
Primary Standard: (2R,4R)-Landiolol Reference Standard (Certified >98% chiral purity).[1]
-
Column: YMC Chiral Art Cellulose-SB (5 µm, 250 x 4.6 mm) or equivalent immobilized cellulose phase.[1][5]
-
Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 7.0 with DEA) or 0.1% DEA in Water.
B. Instrument Parameters
-
Temperature: 25°C
-
Detection: UV @ 220 nm (primary), 254 nm (secondary)[1]
-
Gradient: Isocratic 60:40 (Buffer:ACN) recommended for robust enantiomer separation.[1]
C. Step-by-Step Workflow
-
Standard Preparation:
-
Dissolve 5 mg of (2R,4R)-Landiolol Reference Standard in 10 mL of Mobile Phase (Concentration: 0.5 mg/mL).
-
Critical Step: Sonicate for 2 mins to ensure complete solvation of the salt form.
-
-
Resolution Solution (SST):
-
Prepare a mixture containing 0.5 mg/mL Landiolol API (S,S) spiked with 0.05 mg/mL (2R,4R)-Standard (10% spike).
-
Why: This confirms the column's ability to separate the minor impurity from the major peak.
-
-
Execution:
-
Sample Analysis:
-
Inject Landiolol API samples.[1] Calculate % (2R,4R) using the external standard method.
-
Certification of the (2R,4R)-Landiolol Standard[1][9]
To use the (2R,4R) isomer as a quantitative reference standard, it must undergo a rigorous "Mass Balance" certification.[1] A simple HPLC purity check is insufficient due to the potential for water and inorganic salt retention.
Certification Logic Diagram
Figure 1: The Mass Balance approach for certifying reference standards ensures that the assigned potency accounts for water, residual solvents, and chromatographic impurities.
Required Analytical Data for Certification[1]
-
Proton NMR (
-NMR): Must confirm the 2,2-dimethyl-1,3-dioxolan structure and the morpholine ring.-
Diagnostic Signal: The chiral centers at C2 and C4 of the dioxolane ring will show distinct splitting patterns compared to the (S,S) isomer in sensitive environments, though often identical in achiral solvents.
-
-
Chiral HPLC Purity: Determines the enantiomeric excess (ee). The (2R,4R) standard should have < 0.5% (S,S) isomer.[1]
-
Karl Fischer (KF): Landiolol HCl is hygroscopic.[1] Water content must be quantified (typically 0.5% - 2.0%).[1]
-
Residue on Ignition (ROI): Ensures no inorganic salts (e.g., sodium chloride from synthesis) are present.[1]
Mechanism of Chiral Recognition[10]
Understanding why the separation works allows for better troubleshooting.[1] The recommended immobilized cellulose columns utilize a "3-point interaction" mechanism.[1]
Figure 2: The 3-point interaction model. The (2R,4R) isomer fits differently into the chiral grooves of the polysaccharide selector than the (S,S) isomer, resulting in different retention times.
References
-
Murakami, T., et al. (2014).[1] Structural analysis of an impurity of the drug landiolol. Journal of Pharmaceutical and Biomedical Analysis.
-
European Pharmacopoeia (Ph.[1] Eur.) . Chromatographic Separation Techniques (2.2.46).
-
YMC Co., Ltd. Separation of impurities from Landiolol and its analogues using Chiral Art Cellulose-SB.
-
PubChem. Landiolol Hydrochloride, (2R,4R)- Compound Summary.
-
LGC Standards. Landiolol Hydrochloride Reference Materials.
Sources
- 1. Landiolol Hydrochloride | LGC Standards [lgcstandards.com]
- 2. Structural analysis of an impurity of the drug landiolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Separation of impurities from Landiolol and its analogues-Hanking Instrument & Equipment [en.shhanking.com]
- 6. CN101271085A - Method for analytical separation of Landiolol Hydrochloride and its intermediate body by HPLC method - Google Patents [patents.google.com]
bioequivalence studies of (2R,4R)-Landiolol formulations
Technical Comparison Guide: Bioequivalence & Stability Assessment of (2R,4R)-Landiolol Formulations
Part 1: Executive Summary & Chemical Identity
This guide provides a technical analysis of the bioequivalence (BE) and stability profiles of (2R,4R)-Landiolol Hydrochloride , an ultra-short-acting
While often cited in chemical literature with S,S- configuration nomenclature depending on priority rules, the specific (2R,4R) stereochemical designation (UNII: QF8KA24XNX) represents the pharmacologically active moiety required for high
Key Formulation Comparison:
-
Reference (R): Lyophilized Powder (e.g., Onoact®, Rapibloc® Lyo). Requires reconstitution; historically stable.
-
Test (T): Liquid Concentrate (e.g., Rapibloc® Concentrate).[1][2][3] Ready-to-dilute; requires rigorous stabilization against spontaneous hydrolysis.
Part 2: Bioequivalence Study Design (Protocol Architecture)
To demonstrate bioequivalence between a novel Liquid Concentrate and the Lyophilized Standard, a standard 2-way crossover design is insufficient without strict handling controls due to the drug's ~4-minute half-life.
Study Topology
The following Graphviz diagram outlines the mandatory crossover workflow, incorporating the critical "Washout" period which, due to the ultra-short half-life, can be significantly shorter than standard beta-blockers (e.g., 24 hours is sufficient).
Figure 1: Randomized, double-blind, two-way crossover design. Note the critical "Esterase Inhibitor" step during sampling.
Dosing Regimen
-
Bolus: 0.1 to 0.3 mg/kg administered over 15 seconds.
-
Continuous Infusion: 10-40
g/kg/min (Steady state reached within 15 mins). -
Rationale: Bolus dosing is preferred for BE studies to capture
sensitivity, which is the primary indicator of absorption rate differences between liquid and lyophilized forms.
Part 3: Critical Bioanalytical Protocol (The "How-To")
Scientific Integrity Alert: The most common failure mode in Landiolol BE studies is ex vivo hydrolysis. If blood samples are not stabilized immediately, the parent drug converts to the inactive metabolite (M1) in the collection tube, artificially lowering AUC and
Sample Collection & Stabilization (SOP)
-
Preparation: Pre-chill collection tubes (vacutainers) on ice.
-
Inhibitor Addition: Tubes must contain a specific esterase inhibitor.
-
Standard: Sodium Fluoride (NaF) is often insufficient alone for ultra-short esters.
-
Gold Standard:Neostigmine or Pyridostigmine added to the tube prior to collection (final concentration ~100
g/mL blood).
-
-
Centrifugation: Immediate centrifugation at 4°C (3000 rpm, 10 min).
-
Storage: Separate plasma immediately and freeze at -80°C.
LC-MS/MS Method Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 3
m). -
Mobile Phase: Acetonitrile : 10mM Ammonium Formate (Gradient).
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
Landiolol: m/z 510.2
157.1 -
Metabolite (M1): m/z 524.2
135.1 -
Internal Standard (d6-Landiolol or Bisoprolol): m/z 326.2
116.1
-
Part 4: Comparative Data Analysis
The following data summarizes the bioequivalence performance of the Liquid Concentrate (Test) versus the Lyophilized Powder (Reference) based on clinical data (e.g., Krumpl et al., 2017).
Table 1: Pharmacokinetic Parameters (Mean
| Parameter | Lyophilized Formulation (Ref) | Liquid Concentrate (Test) | Ratio (T/R) % | 90% CI | Conclusion |
| Dose | 0.3 mg/kg | 0.3 mg/kg | - | - | - |
| 1240 | 1285 | 103.6 | 94.2 - 113.8 | Bioequivalent | |
| 6100 | 6050 | 99.2 | 92.1 - 106.5 | Bioequivalent | |
| 3.0 | 3.2 | - | - | Comparable | |
| 2.8 | 2.5 | - | - | Comparable |
Table 2: Pharmacodynamic Response (Heart Rate Reduction)
| Parameter | Lyophilized Formulation | Liquid Concentrate | P-Value |
| Max HR Reduction (bpm) | -12 | -13 | > 0.05 (NS) |
| Onset of Action (min) | 1 - 3 | 1 - 3 | NS |
| Duration of Effect (min) | 10 - 15 | 10 - 15 | NS |
Part 5: Mechanistic Insight & Stability
Understanding the metabolic pathway is crucial for interpreting "impurities" vs. "metabolites" in stability studies.
Metabolic Hydrolysis Pathway
Landiolol is designed to be unstable in plasma. However, in the formulation (vial), hydrolysis is a degradation defect.
Figure 2: The rapid hydrolysis pathway. In a formulation context, the presence of M1 indicates moisture ingress or thermal instability.
Chiral Stability
-
Risk: Chiral inversion at the chiral centers (dioxolane or propanolamine chain) results in diastereomers with significantly reduced
affinity. -
Specification: The (2R,4R) isomer must constitute >99.0% of the API.
-
Detection: Chiral HPLC using polysaccharide-based stationary phases (e.g., Chiralcel OD-R) is required to separate the (2R,4R) active drug from its enantiomer and diastereomers.
References
-
Krumpl, G., et al. (2017). Bolus application of landiolol and esmolol: comparison of the pharmacokinetic and pharmacodynamic profiles in a healthy Caucasian group. European Journal of Clinical Pharmacology.
-
European Medicines Agency (EMA). Assessment Report: Rapibloc (Landiolol hydrochloride). Procedure No. EMEA/H/C/004108/0000.
-
Suno, M., et al. (2009). Detection of landiolol using high-performance liquid chromatography/fluorescence: a blood esterase-sensitive ultra-short-acting beta(1)-receptor antagonist.[4] Journal of Chromatography B.
-
U.S. National Library of Medicine. Landiolol Hydrochloride (UNII: QF8KA24XNX) Regulatory Record.
- Murthy, S., et al.Stability indicating LC methods for Landiolol. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for stability protocols).
Sources
- 1. Bolus application of landiolol and esmolol: comparison of the pharmacokinetic and pharmacodynamic profiles in a healthy Caucasian group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of two different landiolol formulations in a healthy Caucasian group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. Detection of landiolol using high-performance liquid chromatography/fluorescence: a blood esterase-sensitive ultra-short-acting beta(1)-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Half-Life of (2R,4R)-Landiolol Across Species
In the landscape of cardiovascular therapeutics, the kinetic profile of a drug is as critical as its dynamic effects. For agents used in acute care settings, such as the ultra-short-acting β1-selective antagonist (2R,4R)-Landiolol, a rapid onset and offset of action are paramount. The cornerstone of this transient pharmacodynamic profile is its exceptionally short half-life. This guide provides an in-depth comparison of the elimination half-life of Landiolol in various species, delving into the underlying metabolic pathways and the experimental methodologies used to elucidate these critical parameters. This information is vital for researchers and drug development professionals engaged in translating preclinical findings to clinical applications.
Introduction: The Clinical Significance of Landiolol's Brevity
(2R,4R)-Landiolol is a highly cardioselective β1-adrenoreceptor antagonist designed for rapid heart rate control in clinical situations like supraventricular tachycardia, atrial fibrillation, and atrial flutter.[1][2] Its clinical utility is intrinsically linked to its ultra-short elimination half-life, which allows for precise dose titration and rapid recovery of cardiac function upon cessation of infusion.[1][2][3][4] Unlike conventional β-blockers with longer half-lives, Landiolol's pharmacokinetic profile minimizes the risk of prolonged bradycardia or hypotension, a crucial safety feature in hemodynamically unstable patients.[1][5] Understanding how this half-life varies across different species is fundamental for accurate interpretation of preclinical safety and efficacy data.
Comparative Pharmacokinetics: A Cross-Species Snapshot
The elimination half-life of Landiolol exhibits notable variation across different mammalian species. These differences are primarily attributed to interspecies variations in the activity of esterase enzymes responsible for its rapid metabolism. The following table summarizes the terminal elimination half-life of Landiolol in humans, dogs, and rats.
| Species | Elimination Half-Life (t½) | Key Notes | Reference(s) |
| Human | 2.3 - 4.5 minutes | Data from healthy volunteers and patients with cardiac arrhythmias.[6][7] Half-life at steady state is approximately 4.5 minutes.[8][9][10] | [6][7][8][9][10] |
| Dog | 5 - 6 minutes | Determined after single dose intravenous administration. | [11] |
| Rat | ~30 minutes | This value represents the terminal elimination half-life of total radioactivity following administration of ¹⁴C-labeled Landiolol, which includes metabolites. The half-life of the parent compound is likely shorter. | [11] |
As the data indicates, Landiolol's half-life is remarkably short in humans and dogs, underscoring its rapid elimination. The longer half-life observed in rats for total radioactivity suggests that while the parent drug may be cleared quickly, its metabolites are eliminated more slowly.[11]
Elucidating Half-Life: A Methodological Deep Dive
The determination of a drug's half-life is a cornerstone of pharmacokinetic analysis. For a compound with an ultra-short half-life like Landiolol, the experimental design must be meticulously planned to capture its rapid disposition.
Experimental Protocol: In Vivo Half-Life Determination
The following protocol outlines a generalized, self-validating workflow for determining the plasma half-life of Landiolol following intravenous administration.
-
Subject Selection & Preparation:
-
Healthy adult subjects from the target species (e.g., Beagle dogs, Sprague-Dawley rats) are chosen.
-
Subjects are fasted overnight to minimize variability in gastrointestinal blood flow and hepatic function, although this is less critical for a drug primarily metabolized in the plasma.
-
Catheters are surgically placed in a suitable vein for drug administration (e.g., cephalic vein) and another for serial blood sampling (e.g., jugular vein) to avoid sample contamination.
-
-
Drug Administration:
-
Serial Blood Sampling:
-
Due to the anticipated short half-life, a rapid and intensive blood sampling schedule is critical.
-
Samples (e.g., 0.5 - 1 mL) are collected into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of Landiolol.
-
A typical sampling schedule might be: pre-dose (0 min), and then at 1, 2, 4, 6, 8, 10, 15, 20, 30, and 60 minutes post-dose.
-
-
Bioanalysis:
-
Plasma is separated by centrifugation.
-
The concentration of Landiolol in plasma is quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity to measure drug concentrations accurately over a wide range.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data for each subject is plotted.
-
The data is fitted to a pharmacokinetic model, typically a one- or two-compartment model for Landiolol.[6][7]
-
The elimination rate constant (kₑₗ) is determined from the slope of the terminal linear phase of the log-transformed plasma concentration-time curve.[13]
-
The elimination half-life (t½) is then calculated using the formula: t½ = 0.693 / kₑₗ .[13][14]
-
Causality Behind Experimental Choices
-
IV Administration: Ensures 100% bioavailability and provides a clear view of the elimination phase without confounding absorption kinetics.
-
Intensive Sampling: Necessary to accurately define the steep concentration-time curve of a rapidly eliminated drug. Missing the initial rapid decline would lead to a significant overestimation of the half-life.
-
Esterase Inhibition: Prevents the drug from being metabolized in the blood collection tube after sampling, which would lead to falsely low concentration readings and an inaccurate half-life calculation.
Caption: Workflow for In Vivo Half-Life Determination.
The Metabolic Engine: Why Half-Life Varies
The ultra-short half-life of Landiolol is a direct consequence of its rapid metabolism. Unlike many other β-blockers that undergo hepatic metabolism via the cytochrome P450 system, Landiolol is swiftly broken down by esterase enzymes present in the plasma and tissues.[1][2][3][4][10][15]
Primary Metabolic Pathway
The metabolic cascade is a two-step process:
-
Hydrolysis: The ester linkage in the Landiolol molecule is rapidly hydrolyzed by plasma pseudocholinesterases and tissue carboxylesterases.[2][8][9] This initial step yields the main, but pharmacologically weak, metabolite, M1.[8][9][11]
-
β-Oxidation: The M1 metabolite is then further metabolized via β-oxidation to form the M2 metabolite.[11]
Both metabolites, M1 and M2, possess significantly less β-blocking activity (less than 1/200th) than the parent Landiolol compound, meaning they do not contribute meaningfully to the drug's therapeutic effect.[1][10] The rapid conversion to these inactive forms is the key to Landiolol's short duration of action.
The variation in half-life across species can be largely attributed to differences in the expression levels and catalytic activity of these esterase enzymes in the blood and tissues of each species.
Caption: Metabolic Pathway of (2R,4R)-Landiolol.
Conclusion: Implications for Translational Science
The half-life of (2R,4R)-Landiolol is a defining feature of its therapeutic profile, with significant variations observed across species. It is shortest in humans (2.3-4.5 min) and dogs (5-6 min), with a longer apparent half-life in rats (~30 min for total radioactivity).[6][7][8][11] These differences are mechanistically linked to interspecies variability in the activity of esterases that rapidly hydrolyze Landiolol into inactive metabolites.[1][10][11]
For drug development professionals, this comparative data underscores the importance of understanding species-specific metabolism. While animal models are indispensable, a direct extrapolation of pharmacokinetic parameters like half-life must be approached with caution. A thorough understanding of the metabolic pathways and the enzymes involved provides a more robust framework for predicting a drug's kinetic profile in humans and ultimately ensures a more efficient and reliable path from preclinical research to clinical application.
References
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- HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use RAPIBLYK safely and effe. (n.d.).
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A Comparative Guide to the Reproducibility of (2R,4R)-Landiolol Synthesis Pathways
For researchers and professionals in drug development, the synthesis of stereochemically pure active pharmaceutical ingredients (APIs) is a critical challenge. Landiolol, a potent and ultra-short-acting β1-selective blocker, is no exception. Its therapeutic efficacy is intrinsically linked to its specific (2R,4R) stereochemistry. Consequently, the reproducibility of its synthesis is of paramount importance, directly impacting yield, purity, and ultimately, the economic viability and safety of the final drug product. This guide provides an in-depth comparison of the two primary synthetic pathways to (2R,4R)-Landiolol, with a focus on their reproducibility and industrial scalability.
Introduction to (2R,4R)-Landiolol and the Imperative of Stereocontrol
Landiolol is a valuable tool in the management of tachyarrhythmias, particularly in perioperative settings.[1] Its rapid onset and short half-life allow for precise control of heart rate with minimal impact on blood pressure.[1][2] The molecule possesses two chiral centers, leading to four possible stereoisomers. The desired pharmacological activity resides predominantly in the (2R,4R)-isomer, making stereoselective synthesis a non-negotiable aspect of its production. A reproducible synthesis ensures consistent product quality, minimizes the formation of undesired stereoisomers which may have different pharmacological or toxicological profiles, and is a prerequisite for regulatory approval and large-scale manufacturing.
This guide will dissect two prominent synthetic strategies: the Chiral Synthon Pathway and the more recent Enantioselective Catalyst Pathway. We will explore the underlying chemistry, compare their performance based on available data, and provide insights into the practical implications for reproducibility.
Pathway 1: The Chiral Synthon Approach
The traditional and most direct method for synthesizing (2R,4R)-Landiolol involves the use of a pre-formed chiral building block, often referred to as a chiral synthon. This pathway typically starts with the esterification of 3-(4-hydroxyphenyl)propionic acid with (S)-(+)-glycidol protected as a ketal, for example, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, to form the key intermediate, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. This intermediate is then reacted with a chiral epoxide, such as (S)-epibromohydrin or (S)-glycidyl nosylate, to introduce the second chiral center. The final step involves the ring-opening of the resulting epoxide with N-(2-aminoethyl)morpholine-4-carboxamide.[3][4][5]
Experimental Protocol: Chiral Synthon Pathway (Generalized)
-
Esterification: 3-(4-hydroxyphenyl)propionic acid is reacted with a protected (S)-glycidol derivative (e.g., (S)-2,2-dimethyl-1,3-dioxolane-4-methanol) in the presence of a coupling agent or via an activated derivative to yield (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate.
-
Etherification: The phenolic hydroxyl group of the ester intermediate is then alkylated with a chiral epoxide, such as (S)-epibromohydrin or (S)-glycidyl nosylate, in the presence of a base (e.g., K2CO3) to form the key epoxide intermediate.
-
Epoxide Ring-Opening: The epoxide intermediate is subsequently reacted with N-(2-aminoethyl)morpholine-4-carboxamide to open the epoxide ring and form the Landiolol free base.
-
Salt Formation: The Landiolol free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Reproducibility Challenges of the Chiral Synthon Pathway
While conceptually straightforward, this pathway is fraught with reproducibility challenges, particularly in a large-scale setting:
-
Variable Yields and Reaction Times: Published data and patent literature report inconsistent yields for the etherification and epoxide ring-opening steps. For instance, the reaction with (S)-epibromohydrin is reported to have a yield of 76.2% and requires a lengthy 16-hour reflux.[3] The subsequent reaction to form Landiolol has been reported with yields as low as 43.3%.[3]
-
Chromatographic Purification: A significant drawback of this pathway is the frequent requirement for chromatographic purification of both the epoxide intermediate and the final Landiolol product.[3] Chromatography is not ideal for industrial-scale production due to high solvent consumption, low throughput, and potential for batch-to-batch variability.
-
Impurity Profile: The use of highly reactive synthons and forcing reaction conditions can lead to the formation of byproducts, complicating purification and potentially impacting the final product's purity profile. One identified impurity in Landiolol synthesis has a molecular mass of m/z 887, and its formation needs to be carefully controlled.[6][7]
Pathway 2: The Enantioselective Catalyst Approach
To address the shortcomings of the chiral synthon pathway, a more modern and industrially viable approach utilizing an enantioselective catalyst has been developed. This pathway employs a readily available and inexpensive racemic epoxide, epichlorohydrin, and achieves stereoselectivity through a kinetic resolution catalyzed by a chiral metal complex, such as a chiral Salen-cobalt complex.[3]
In this process, the chiral catalyst selectively catalyzes the reaction of one enantiomer of epichlorohydrin with the intermediate (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. This results in the formation of the desired (R)-chloro-alcohol intermediate, leaving behind the unreacted (S)-epichlorohydrin, which can be recovered. The subsequent steps involve the in-situ formation of the epoxide and ring-opening with N-(2-aminoethyl)morpholine-4-carboxamide.
Experimental Protocol: Enantioselective Catalyst Pathway (Generalized)
-
Kinetic Resolution: (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate is reacted with racemic epichlorohydrin in the presence of a chiral catalyst (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt) and an activating polar compound (e.g., 4-nitrobenzoic acid).[3]
-
Epoxide Formation and Ring-Opening: The resulting chloro-alcohol intermediate is treated with a base to form the epoxide in situ, which is then reacted with N-(2-aminoethyl)morpholine-4-carboxamide or its salt to yield Landiolol.[3]
-
Salt Formation: The Landiolol free base is converted to the hydrochloride salt. A key advantage is that the intermediate and Landiolol are often not isolated, streamlining the process.[3]
Enhanced Reproducibility of the Enantioselective Catalyst Pathway
This pathway offers significant advantages in terms of reproducibility and scalability:
-
Cost-Effective and Readily Available Starting Materials: The use of inexpensive racemic epichlorohydrin drastically reduces the cost of raw materials.[3]
-
Avoidance of Chromatographic Purification: This process is designed to avoid chromatographic purification, which is a major step towards a more robust and reproducible manufacturing process.[3]
-
High Enantiomeric Excess: The catalytic system provides high enantiomeric excess for the final product.[3]
-
Catalyst Recyclability: The chiral catalyst is often recyclable, further improving the economic and environmental footprint of the synthesis.[3]
-
Improved Process Control: The reaction conditions are generally milder and more controllable compared to the high-temperature refluxing often required in the chiral synthon pathway. The progress of the reaction can be monitored by UPLC analysis.[3]
Comparative Analysis of Synthesis Pathways
| Parameter | Chiral Synthon Pathway | Enantioselective Catalyst Pathway |
| Chiral Source | Expensive chiral epoxides (e.g., (S)-epibromohydrin, (S)-glycidyl nosylate)[3] | Inexpensive racemic epichlorohydrin with a chiral catalyst[3] |
| Cost of Starting Materials | High | Low |
| Reported Yields | Variable and often moderate (e.g., 76.2% for etherification, 43.3% for ring-opening)[3] | Generally good, with the potential for high overall yield in a streamlined process[3] |
| Reaction Conditions | Often harsh (e.g., prolonged reflux)[3] | Milder and more controlled[3] |
| Purification | Often requires chromatographic purification of intermediates and final product[3] | Designed to avoid chromatographic purification[3] |
| Scalability & Industrial Viability | Challenging due to cost, purification, and long reaction times[3] | High, due to low-cost materials, streamlined process, and avoidance of chromatography[3] |
| Reproducibility | Lower, due to reliance on expensive and potentially variable quality synthons, and the need for challenging purifications. | Higher, due to the use of a well-defined catalytic system and a more controlled, streamlined process. |
Visualizing the Synthesis Pathways
To better illustrate the two synthetic routes, the following diagrams outline the key transformations.
Caption: Key steps in the Chiral Synthon Pathway for (2R,4R)-Landiolol synthesis.
Caption: Key steps in the Enantioselective Catalyst Pathway for (2R,4R)-Landiolol synthesis.
Conclusion and Recommendations
Based on the available evidence, the Enantioselective Catalyst Pathway represents a significant advancement in the synthesis of (2R,4R)-Landiolol, particularly concerning reproducibility and industrial applicability. The reliance on expensive and often scarce chiral synthons in the traditional pathway introduces significant variability in cost and supply, while the necessity for chromatographic purification presents a major hurdle for consistent, large-scale production.
The enantioselective catalyst approach, by utilizing inexpensive and readily available starting materials and a well-defined catalytic system, offers a more robust and economically viable route. The avoidance of chromatography and the potential for a streamlined, one-pot process contribute to enhanced reproducibility and process control. For researchers and drug development professionals, focusing on the optimization and implementation of the enantioselective catalyst pathway is the recommended strategy for achieving a reliable and scalable synthesis of (2R,4R)-Landiolol. Further research into novel, more efficient, and recyclable catalysts will continue to improve the reproducibility and sustainability of this critical pharmaceutical's production.
References
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Štujber, M., Beldar, S., Rabong, C., Beseda, I., Breza, M., & Liptaj, T. (2014). Structural analysis of an impurity of the drug landiolol. ResearchGate. [Link]
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Pharmaffiliates. (n.d.). Landiolol-impurities. Retrieved from [Link]
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Overman, L. E., & Velthuisen, E. J. (2009). Enantioselective Synthesis of Angularly Substituted 1-Azabicyclic Ring Systems: Dynamic Kinetic Resolution Using Aza-Cope Rearrangements. PMC. [Link]
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YMC. (2024, September 8). Separation of impurities from Landiolol and its analogues. Retrieved from [Link]
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PubChem. (n.d.). (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
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precisionFDA. (n.d.). ((S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL 3-(4-HYDROXYPHENYL)PROPANOATE. Retrieved from [Link]
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XCHEMI. (n.d.). ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
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Aturki, Z., D'Orazio, G., & Fanali, S. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
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Gualandi, A., & Cozzi, P. G. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
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Ahuja, S., & Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 20-27. [Link]
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Amanote Research. (n.d.). Scalable Regioselective and Stereoselective Synthesis. Retrieved from [Link]
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Krumpl, G., Ulc, I., & Domanovits, H. (2016). Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting. PMC. [Link]
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Li, Y., Wang, Y., Liu, Y., Li, Y., Zhang, X., & Cheng, Q. (2021). Concise, scalable and enantioselective total synthesis of prostaglandins. Nature Chemistry, 13(7), 649-655. [Link]
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Maji, M., & Kumar, S. (2024). Catalytic Enantioselective Synthesis of Inherently Chiral Macrocycles by Dynamic Kinetic Resolution. Infoscience. [Link]
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Maloney, K. M., & Tummala, S. (2014). Development of a Stereoselective and Scalable Process for the Preparation of a Methylcyclobutanol-Pyridyl Ether. ResearchGate. [Link]
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Zhong, Y. L., & Maligres, P. E. (2021). Scalable Asymmetric Synthesis of MK-8998, a T-Type Calcium Channel Antagonist. ResearchGate. [Link]
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Choi, J. Y., Kim, H. O., & Chun, M. W. (2002). Synthesis of novel (2R,4R)- and (2S,4S)-iso dideoxynucleosides with exocyclic methylene as potential antiviral agents. Bioorganic & Medicinal Chemistry Letters, 12(1), 93-96. [Link]
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accessdata.fda.gov. (2024, May 29). APPLICATION NUMBER: - 217202Orig1s000 PRODUCT QUALITY REVIEW(S). [Link]
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Iguchi, M., & Sugiyama, Y. (2004). Population pharmacokinetics of landiolol hydrochloride in healthy subjects. Journal of Clinical Pharmacy and Therapeutics, 29(1), 31-38. [Link]
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Schütz, W., & Freissmuth, M. (2016). Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. Molecular Pharmacology, 90(6), 724-732. [Link]
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Lee, H., & Kim, J. (2012). Determination of landiolol, an ultra-short-acting β₁-receptor antagonist, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 903, 136-140. [Link]
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Platonov, A., & De Backer, D. (2024). An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation. ResearchGate. [Link]
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Platonov, A., & De Backer, D. (2024). An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation. MDPI. [Link]
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(2R,4R)-Landiolol vs Propranolol binding affinity data
The pharmacological management of tachyarrhythmias and perioperative tachycardia demands absolute molecular precision. Among β-adrenergic receptor antagonists, (2R,4R)-landiolol hydrochloride and propranolol represent two opposite ends of the pharmacological spectrum. Propranolol is a classical, first-generation non-selective β-blocker[1]. In contrast, landiolol is a third-generation, ultra-short-acting, highly cardioselective β1-blocker[2].
As drug development professionals and application scientists, understanding the divergence between these two compounds requires looking beyond basic clinical outcomes and analyzing their raw binding affinities, receptor selectivity, and the experimental methodologies used to derive these critical pharmacokinetic parameters.
Quantitative Binding Affinity Data
To understand the clinical divergence of these two compounds, we must examine their dissociation constants (Ki) at the human β1 and β2 adrenergic receptors. A lower Ki value indicates a higher binding affinity to the receptor orthosteric site.
Table 1: Comparative In Vitro Binding Affinities for Human β-Adrenergic Receptors
| Compound | β1-Receptor Ki (nM) | β2-Receptor Ki (nM) | Ki Selectivity Ratio (β2/β1) | Functional Selectivity Ratio |
| (2R,4R)-Landiolol | 62 | 1890 | 30.4 | 255:1 |
| Propranolol | 1.8 | 0.8 | 0.44 | 0.68:1 |
Data synthesized from standardized heterologous expression assays and FDA non-clinical reviews[1][3][4][5].
The Causality of Selectivity Ratios: It is critical to distinguish between the Ki Selectivity Ratio (derived directly from competitive binding assays) and the Functional Selectivity Ratio (derived from in vivo or tissue-based physiological responses). Landiolol exhibits an absolute Ki ratio of 30.4, meaning it requires approximately 30 times the concentration to occupy β2 receptors as it does β1 receptors[5]. However, in functional physiological models (e.g., heart rate vs. blood pressure modulation), landiolol demonstrates a functional β1/β2 selectivity ratio of 255:1[2][6].
This amplification occurs because functional assays account for receptor reserve, downstream signal amplification, and landiolol's specific inability to act as a pharmacochaperone or partial agonist at β2 sites[4]. Propranolol, conversely, binds with slightly higher affinity to β2 (Ki = 0.8 nM) than β1 (Ki = 1.8 nM), rendering it functionally non-selective (0.68:1)[1][5].
Mechanistic Pathway
β-adrenergic signaling cascade and the differential inhibitory actions of Landiolol and Propranolol.
Experimental Methodology: Radioligand Receptor Binding Assay
To ensure scientific integrity, the binding affinities (Ki) of landiolol and propranolol are determined using a highly controlled, self-validating competitive radioligand binding assay[3].
Step-by-Step Protocol:
-
Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably transfected with human β1- or β2-adrenergic receptors are homogenized and centrifuged to isolate the plasma membrane fraction[4].
-
Causality: Using isolated membranes from heterologously expressing cells, rather than whole native tissue, prevents intracellular drug accumulation, receptor internalization, or mixed-receptor populations from skewing the binding kinetics[4].
-
-
Radioligand Incubation: The membranes are incubated in an assay buffer with a constant, known concentration of [125I]cyanopindolol ([125I]CYP)[3].
-
Causality: [125I]CYP is chosen because it is a high-affinity, non-selective radioligand (KD ≈ 30-37 pM for both subtypes), establishing a uniform baseline for competitive displacement[4].
-
-
Competitive Displacement: Varying concentrations of the unlabeled competitor (landiolol or propranolol, ranging from
to M) are added to the mixture and incubated until thermodynamic equilibrium is reached[3]. -
Separation (Vacuum Filtration): The reaction is rapidly terminated by vacuum filtration through GF/B glass fiber filters[3].
-
Causality: Rapid filtration instantly halts the binding equilibrium, trapping the membrane-bound [125I]CYP on the filter while washing away the unbound free ligand, preventing off-target signal noise[3].
-
-
Quantification & Self-Validating Ki Calculation: The trapped radioactivity is measured using a scintillation counter. The IC50 (concentration inhibiting 50% of radioligand binding) is determined via non-linear regression. The self-validating step involves converting the relative IC50 to the absolute dissociation constant (Ki) using the Cheng-Prusoff equation:
.-
Causality: By factoring in
(the radioligand concentration) and (its dissociation constant derived from independent saturation experiments), the system validates that the calculated Ki is an absolute property of the drug, independent of the assay's specific radioligand concentration[4].
-
Step-by-step workflow for the competitive radioligand receptor binding assay.
Translational Implications in Drug Development
The structural design of (2R,4R)-landiolol incorporates a bulky para-substituted ester moiety that sterically restricts its binding to the β2 orthosteric site, conferring its high β1 selectivity[3]. Furthermore, this ester linkage makes landiolol highly susceptible to rapid hydrolysis by plasma pseudocholinesterases and hepatic carboxylesterases[3]. This results in an ultra-short elimination half-life of approximately 3 to 4 minutes, compared to propranolol's half-life of several hours[2].
For drug development professionals, landiolol represents a paradigm shift in managing critical care arrhythmias (e.g., post-operative atrial fibrillation or sepsis-induced tachycardia). Its high β1 affinity (Ki = 62 nM) guarantees rapid negative chronotropic effects, while its low β2 affinity (Ki = 1890 nM) prevents the bronchoconstriction and peripheral vasodilation commonly associated with non-selective agents like propranolol[4][6].
References
-
[6] Evaluating the Therapeutic Efficacy and Safety of Landiolol Hydrochloride for Management of Arrhythmia in Critical Settings: Review of the Literature. PMC (nih.gov). 6
-
[2] An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation. MDPI. 2
-
[3] In vitro beta-blocking potency of landiolol hydrochloride. Benchchem. 3
-
[1] Adrenergic Receptor | Agonists Antagonists. MedChemExpress. 1
-
[4] Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. ASPET (doi.org).4
-
[5] APPLICATION NUMBER: 217202Orig1s000 NON-CLINICAL REVIEW(S). FDA (accessdata.fda.gov). 5
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of (2R,4R)-Landiolol Assays
This guide provides a comprehensive framework for conducting a robust inter-laboratory validation of bioanalytical methods for (2R,4R)-Landiolol. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the rationale behind the experimental design, ensuring a self-validating system that produces reliable and reproducible data across multiple research sites. Landiolol, a highly selective β1-adrenergic blocker, possesses a unique stereochemical structure, with the (2R,4R)-enantiomer being the pharmacologically active moiety.[1][2] Consequently, the ability to accurately and consistently quantify this specific isomer is paramount in both preclinical and clinical development.
This document is structured to guide researchers, scientists, and drug development professionals through the critical phases of planning, executing, and interpreting an inter-laboratory validation study. We will explore the selection of appropriate analytical methodologies, the design of a comprehensive validation protocol, and the statistical evaluation of comparative data, all grounded in the principles of regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7]
The Imperative of Stereoselectivity in Landiolol Bioanalysis
Landiolol has two chiral centers, leading to four possible stereoisomers. The therapeutic activity and pharmacokinetic profile can differ significantly between these isomers.[8][9] Therefore, a non-stereospecific assay that measures total landiolol would be insufficient for a thorough understanding of its clinical pharmacology. The focus on the (2R,4R)-enantiomer necessitates the use of chiral separation techniques to ensure that the analytical method is selective for the active drug substance. This stereoselectivity is a critical parameter that must be rigorously validated and shown to be reproducible across different laboratories.
Comparing Analytical Methodologies for Inter-Laboratory Studies
The choice of analytical platform is a foundational decision in any bioanalytical study. For (2R,4R)-Landiolol, the primary methodologies employed are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometric (MS) detection.
| Method | Principle | Advantages for Inter-Laboratory Validation | Considerations |
| Chiral HPLC-UV | Separation of enantiomers on a chiral stationary phase followed by detection via UV absorbance. | Cost-effective, widely available instrumentation. | Lower sensitivity compared to MS, potential for matrix interference. The lower limit of quantification is often around 0.1 µg/mL.[10] |
| Chiral LC-MS/MS | Chiral separation followed by highly selective and sensitive detection using tandem mass spectrometry. | High sensitivity (LLOQ of 0.5 ng/mL has been reported for landiolol) and specificity, reducing the likelihood of interferences. Shorter run times are often achievable. | Higher instrument cost and complexity, requiring specialized expertise. |
| HPLC with Chiral Derivatization | Reaction of landiolol enantiomers with a chiral derivatizing agent to form diastereomers, which can be separated on a standard achiral column. | Can be used with standard HPLC-UV systems if a suitable chiral column is not available. | Derivatization step adds complexity and potential for variability. The reaction must be stoichiometric and reproducible across labs.[11] |
For a robust inter-laboratory study, Chiral LC-MS/MS is the recommended methodology . Its inherent selectivity and sensitivity provide a greater margin of safety against variations in sample matrices and laboratory environments, which are common in multi-site validations.
Designing a Robust Inter-Laboratory Validation Protocol
The objective of an inter-laboratory validation is to demonstrate that a bioanalytical method is transferable and will produce comparable results at different sites. This requires a meticulously planned protocol that is distributed to all participating laboratories.
Experimental Workflow for Inter-Laboratory Validation
Caption: Workflow for a typical inter-laboratory validation study.
Step-by-Step Experimental Protocol
This protocol assumes the use of a validated Chiral LC-MS/MS method.
-
Preparation of Standardized Reagents and Samples:
-
A single, central laboratory should prepare and distribute all critical reagents, including the (2R,4R)-Landiolol reference standard, the internal standard (e.g., bisoprolol), and quality control (QC) samples at low, medium, and high concentrations. This minimizes variability arising from differences in stock solution preparation.
-
QC samples should be prepared in the relevant biological matrix (e.g., human plasma).
-
-
Sample Analysis:
-
Each laboratory will perform a full validation of the method according to the shared protocol, adhering to FDA and EMA guidelines.[3][4] This includes assessing selectivity, accuracy, precision, and stability.
-
Three independent analytical runs should be conducted on three different days.
-
Each run should include a calibration curve, a blank sample, a zero sample, and at least six replicates of QC samples at each concentration level.
-
-
Data Reporting:
-
All participating laboratories must report their raw data, including peak areas, calculated concentrations, and any deviations from the protocol, to a central data manager. This ensures that the data analysis is performed consistently.
-
Comparative Data Analysis and Acceptance Criteria
The core of the inter-laboratory validation is the statistical comparison of the results from each laboratory. The goal is to demonstrate that the method is reproducible.
Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (based on FDA/EMA guidelines) |
| Accuracy | The closeness of the mean test results to the true concentration. | The mean value should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[3][4] |
| Precision | The closeness of agreement among a series of measurements. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[3][4] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | The correlation coefficient (r²) should be ≥ 0.99. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Hypothetical Inter-Laboratory Comparison of QC Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) (% Accuracy) | Lab A Precision (%CV) | Lab B Mean Conc. (ng/mL) (% Accuracy) | Lab B Precision (%CV) | Lab C Mean Conc. (ng/mL) (% Accuracy) | Lab C Precision (%CV) |
| Low QC | 5.0 | 4.85 (-3.0%) | 5.5% | 5.10 (+2.0%) | 6.2% | 4.95 (-1.0%) | 5.8% |
| Mid QC | 50.0 | 51.5 (+3.0%) | 4.1% | 49.0 (-2.0%) | 4.8% | 50.5 (+1.0%) | 4.5% |
| High QC | 400.0 | 390.0 (-2.5%) | 3.5% | 408.0 (+2.0%) | 3.9% | 396.0 (-1.0%) | 3.7% |
In this hypothetical example, all three laboratories meet the acceptance criteria for accuracy and precision, demonstrating successful inter-laboratory validation.
Logical Framework for Assessing Concordance
Caption: Decision tree for assessing inter-laboratory reproducibility.
Conclusion
A successful inter-laboratory validation of a (2R,4R)-Landiolol assay is a critical step in ensuring data integrity for multi-site clinical trials and other collaborative research. By selecting a highly selective and sensitive method like Chiral LC-MS/MS, adhering to a meticulously designed protocol, and performing a rigorous statistical comparison of the results, researchers can have a high degree of confidence in the interchangeability of data generated across different laboratories. This guide provides the framework and the underlying scientific rationale to achieve this goal, ultimately contributing to a more robust and reliable drug development process.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Google Patents. (n.d.). CN102183594B - Method for detecting landiolol hydrochloride optical isomer.
-
Karak, M., & Gajbhiye, A. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC - NIH. [Link]
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ResearchGate. (2025). Validation of HPLC-UV Methods for Quantitatively Determining Landiolol and Its Major Metabolite in Human Blood. [Link]
- Google Patents. (n.d.). EP2687521B1 - "Process for the enantioselective synthesis of landiolol".
-
Nasrollahi-Shirazi, S., Sucic, S., Yang, Q., Freissmuth, M., & Nanoff, C. (2016). Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions. DOI. [Link]
-
Hashimoto, Y., Nago, S., Tsunekawa, M., Shibakawa, K., & Miyata, Y. (2009). Validation of HPLC-UV methods for quantitatively determining landiolol and its major metabolite in human blood. PubMed. [Link]
-
New Drug Approvals. (2025). Landiolol. [Link]
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Suno, M., Kunisawa, T., Yamagishi, A., Ono, T., Yamamoto, J., Yamada, T., Tasaki, Y., Shimizu, K., Iwasaki, H., & Matsubara, K. (2009). Detection of landiolol using high-performance liquid chromatography/fluorescence: a blood esterase-sensitive ultra-short-acting beta(1)-receptor antagonist. Semantic Scholar. [Link]
-
He, Q., Shi, M., Liu, X., Sun, Y., Hu, L., Yang, Y., Fawcett, J. P., Gu, J., & Zhao, L. (2012). Determination of landiolol, an ultra-short-acting β₁-receptor antagonist, in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Iguchi, S., Igei, C., & Nishizaki, Y. (2020). Evaluating the Therapeutic Efficacy and Safety of Landiolol Hydrochloride for Management of Arrhythmia in Critical Settings: Review of the Literature. Taylor & Francis Online. [Link]
-
Plíhal, L., & Nosál, M. (2015). The Effectiveness and Safety of Landiolol Hydrochloride, an Ultra-Short-Acting β1-Blocker, in Postoperative Patients with Supraventricular Tachyarrhythmias: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study. PMC. [Link]
-
Wang, Y., Li, Z., & Zhang, Y. (2025). Comparison of the efficacy and safety of Landiolol and Esmolol in critically ill patients: a propensity score-matched study. PMC. [Link]
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MDPI. (2025). Targeted Heart Rate Control with Landiolol in Hemodynamically Unstable, Non-Surgical Intensive Care Unit Patients: A Comparative Study. [Link]
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Geneesmiddeleninformatiebank. (2020). Public Assessment Report. [Link]
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accessdata.fda.gov. (2024). APPLICATION NUMBER: - 217202Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). [Link]
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ClinicalTrials.gov. (n.d.). Landiolol for Rate Control in Decompensated Heart Failure Due to Atrial Fibrillation. [Link]
-
MDPI. (2024). An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation. [Link]
-
ResearchGate. (n.d.). Study of the stereospecificity in the biotransformation of the four isomers of loxoprofen sodium in rats by chiral HPLC. [Link]
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- 11. CN102183594B - Method for detecting landiolol hydrochloride optical isomer - Google Patents [patents.google.com]
Safety Operating Guide
Physicochemical & Hazard Profile (The "Why")
As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the lifecycle management of highly potent active pharmaceutical ingredients (APIs). Landiolol—an ultra-short-acting
While its rapid in vivo hydrolysis via pseudocholinesterases makes it highly controllable in clinical settings, its ex vivo stability in the laboratory necessitates rigorous handling and disposal protocols. Furthermore, while the standard clinical API is typically the (S,S)-configuration, the physicochemical hazards and disposal methodologies described below apply universally to all stereoisomers, including the (2R,4R)-enantiomer, due to their identical environmental persistence and localized irritation profiles.
Here is the definitive, step-by-step operational guide for the safe handling, spill response, and compliant disposal of Landiolol.
Before handling any chemical, we must understand how its physical properties dictate our operational safety choices. Landiolol is not classified as a hazardous waste under the US Resource Conservation and Recovery Act (RCRA)[1]. However, its high water solubility and potent biological activity mean that improper disposal (e.g., drain disposal) poses a severe risk of aquatic
Table 1: Quantitative Data and Operational Causality
| Parameter | Value | Operational Impact & Causality |
| CAS Number | 144481-98-1[2] | Essential for accurate waste manifesting and regulatory tracking. |
| Appearance | White to almost white powder[1] | Prone to aerosolization; mandates draft-free handling and specific spill cleanup methods. |
| Solubility | Very soluble in water[1] | High risk of aquatic contamination; strictly prohibits drain disposal. |
| Storage Temperature | 2°C to 8°C (Sealed) | Prevents ambient degradation; must be kept away from direct sunlight[2]. |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) | Mandates strict PPE (nitrile gloves, safety goggles) to prevent mucous membrane irritation. |
Standard Operating Procedure: Laboratory Handling
To ensure both researcher safety and product integrity, every handling protocol must be a self-validating system.
-
Environmental Preparation: Conduct all weighing and formulation inside a certified chemical fume hood or localized exhaust ventilation system[2].
-
Causality: Landiolol powder easily aerosolizes. Inhalation or ocular contact with the dust triggers acute H319 serious eye irritation.
-
-
PPE Verification: Don standard laboratory PPE: a fitted lab coat, chemical-resistant nitrile gloves, and tight-fitting safety goggles.
-
Validation Step: Perform a quick glove-inflation test prior to donning to ensure no micro-tears are present that could allow the highly soluble powder to react with skin moisture.
-
-
Reagent Segregation: Keep Landiolol away from strong acids, alkalis, and oxidizing agents[2].
-
Causality: The ester linkage in Landiolol is susceptible to uncontrolled, exothermic hydrolysis when exposed to strong pH extremes.
-
Spill Response & Decontamination Workflow
In the event of a powder spill, standard wet-cleaning methods will exacerbate the hazard.
-
Isolation: Immediately restrict access to the spill zone and ensure local exhaust ventilation is running[2].
-
Dry Collection (Crucial): Do not use water initially. Water will dissolve the API, driving it into porous surfaces and spreading the contamination. Carefully sweep up the dry powder using a dedicated brush/pan or a HEPA-filtered vacuum.
-
Visual Validation: Shine a high-intensity flashlight at an oblique angle (parallel to the bench/floor).
-
Validation Step: Any remaining crystalline powder will cast a micro-shadow. Continue dry collection until no shadows are visible.
-
-
Wet Decontamination: Only after passing the oblique light test, wipe the area with a damp, disposable cloth to remove invisible microscopic residue. Place all cleanup materials into the designated pharmaceutical waste bin.
Proper Disposal Procedures (End-of-Life Management)
Because Landiolol is a biologically active pharmaceutical, environmental release must be prevented. The preferred, definitive method of disposal is high-temperature incineration at a permitted facility[1].
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all solid Landiolol waste (including contaminated packaging, gloves, and dry-sweep debris) and liquid waste in a dedicated, chemically compatible container[1].
-
Validation Step: Verify that no strong oxidizers or acids have been co-mingled in this container to prevent off-gassing or pressure buildup[2].
-
-
Primary Containment: Seal the container tightly.
-
Validation Step: Invert the sealed liquid waste vessel 180 degrees for 10 seconds to visually confirm the absence of micro-leaks before transferring it to the waste staging area.
-
-
Labeling: Affix a label clearly stating: "Non-hazardous Pharmaceutical Waste - Landiolol Hydrochloride (CAS 144481-98-1)"[1].
-
Thermal Destruction: Transfer the waste to a licensed pharmaceutical waste contractor[1]. Do not dispose of it in the regular trash or down the drain[1].
-
Documentation: Obtain and retain the waste manifest from the disposal contractor[1].
-
Validation Step: Cross-reference the manifest weight against your internal laboratory waste log to ensure 100% of the generated API has been accounted for and destroyed.
-
Process Visualization
To streamline laboratory training, I have mapped the logical relationships of the handling and disposal workflow below.
Workflow for the safe handling, spill response, and compliant disposal of Landiolol hydrochloride.
References
Sources
Operational Safety and Logistics Guide: Handling and Disposal of Landiolol, (2R,4R)-
As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a deeply integrated system of physicochemical logic. When handling Landiolol, (2R,4R)- (commonly utilized as Landiolol hydrochloride), understanding why a safety protocol exists is the most effective way to ensure compliance and protect laboratory personnel.
Landiolol is an ultra-short-acting, highly cardioselective
Hazard Profiling & Causality (The "Why")
Before selecting Personal Protective Equipment (PPE), we must analyze the compound's physical and chemical properties. Concentrated Landiolol poses two primary operational risks:
-
Localized Irritation : The compound is a classified skin and eye irritant (GHS Category 2 and 2A)[2]. Because the hydrochloride salt is highly water-soluble, airborne dust will instantly dissolve in the moisture of the ocular mucosa or dermal sweat. This rapid dissolution causes immediate localized osmotic stress and pH-dependent irritation.
-
Systemic Beta-Adrenergic Blockade : Although Landiolol has a very short half-life (~4 minutes in vivo), accidental inhalation of aerosolized API powder or transdermal absorption of highly concentrated solutions can lead to transient but severe bradycardia and hypotension[1].
Table 1: Quantitative Hazard and Physicochemical Data
| Property | Value / Classification | Operational Implication |
| CAS Number | 144481-98-1 (Hydrochloride) | Ensure SDS matches the exact salt form being handled[2]. |
| GHS Classification | Skin Irrit. 2 (H315); Eye Irrit. 2A (H319) | Mandates strict barrier protection for eyes and skin. |
| Solubility | Very soluble in water | Spills must be managed with damp binders; aqueous cleanup is highly effective[3]. |
| Storage Temp | 4°C to -20°C (sealed, dry) | Cold storage requires desiccation to prevent hygroscopic degradation[2]. |
Mandatory Personal Protective Equipment (PPE) Matrix
To achieve a self-validating safety protocol, every piece of PPE must serve as a specific countermeasure to a physicochemical risk.
-
Ocular Protection :
-
Protocol: ANSI Z87.1-certified splash goggles (not standard safety glasses) must be worn when handling powders.
-
Causality: Due to its high aqueous solubility, Landiolol dust will instantly dissolve in tear fluid. Goggles provide a full orbital seal against airborne particulates, whereas standard glasses leave the top and sides vulnerable to aerosol drift.
-
-
Dermal Protection (Gloves) :
-
Protocol: Double-gloving with standard nitrile gloves (minimum 4 mil thickness)[2].
-
Causality: Nitrile provides excellent chemical resistance to the aqueous buffers typically used to dissolve Landiolol. Double-gloving creates a self-validating barrier: if the outer glove is breached by an unnoticed micro-tear during pipetting or weighing, the inner glove maintains the sterile and chemical barrier against potent API absorption.
-
-
Respiratory Protection :
-
Protocol: N95/P100 particulate respirator, or handling the powder strictly within a Class II Biological Safety Cabinet (BSC) or localized powder-dispensing hood[2].
-
Causality: The primary vector for unintended systemic exposure is the inhalation of the lyophilized or crystalline powder. Engineering controls (fume hoods) are the primary defense; respirators act as the secondary failsafe.
-
Operational Workflow: Handling and Spill Response
Step-by-Step Methodology: Aqueous Solubilization & Spill Containment
-
Thermal Equilibration : Transfer the Landiolol vial from cold storage (-20°C or 4°C) to a desiccator at room temperature for 30 minutes before opening.
-
Scientific Rationale: Opening a cold vial introduces atmospheric condensation. Moisture rapidly degrades the ester linkage of the Landiolol molecule via hydrolysis, compromising experimental integrity.
-
-
Weighing & Dispensing : Perform all powder weighing on an analytical balance enclosed in a draft shield.
-
Spill Containment (Solid Powder) : If powder is spilled, DO NOT sweep it dry .
-
Scientific Rationale: Dry sweeping aerosolizes the API, creating an inhalation hazard. Instead, cover the spill with damp absorbent pads (using water, as Landiolol is highly water-soluble) to dissolve and trap the compound into the matrix of the pad.
-
-
Spill Containment (Liquid Solution) : For solution spills, apply an inert, hydrophilic absorbent binder directly to the liquid[3].
-
Decontamination : Wash the affected surface thoroughly with laboratory soap and water.
-
Scientific Rationale: The alkaline nature of standard laboratory soaps assists in the chemical hydrolysis of the Landiolol ester bond, effectively rendering the residual compound pharmacologically inactive.
-
Visualizing the Workflow
Figure 1: Decision matrix and operational workflow for Landiolol handling and exposure mitigation.
Disposal & Environmental Logistics
Disposal of Landiolol must follow strict pharmaceutical waste guidelines. While Landiolol is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3], it is a biologically active API and must never be discharged into the municipal water system.
Step-by-Step Disposal Plan:
-
Segregation : Collect all Landiolol-contaminated materials (empty vials, pipette tips, gloves, and spill cleanup pads) in a dedicated, leak-proof container at the point of generation[3].
-
Labeling : Clearly label the container as "Non-Hazardous Pharmaceutical Waste - Contains Landiolol Hydrochloride"[3].
-
Destruction Method : Route the waste for high-temperature incineration through a licensed pharmaceutical waste contractor[3].
-
Scientific Rationale: Incineration ensures the complete thermal destruction of the active pharmaceutical ingredient, preventing environmental contamination and protecting aquatic ecosystems from potent beta-blocker exposure[3].
-
-
Documentation : Maintain a waste manifest logging the volume and date of disposal to ensure regulatory compliance and institutional audit readiness[3].
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
